Keratin 8
Description
Properties
sequence |
RGGLGGGYGGASGMGGITAVMVNQNL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Keratin 8 |
Origin of Product |
United States |
Molecular Architecture and Dynamic Assembly of Keratin 8 Filaments
Hierarchical Assembly Principles of Keratin (B1170402) Heteropolymers
Keratin 8 (K8), a type II intermediate filament (IF) protein, is a fundamental cytoskeletal component in simple epithelial cells. The formation of robust 10-nm filaments from K8 is a sophisticated, step-wise process, adhering to a hierarchical assembly model that begins with individual protein monomers. This intricate assembly is vital for maintaining the structural integrity and functionality of epithelial tissues.
The basic structural unit of a keratin filament is the monomer. Like all intermediate filament proteins, the this compound monomer is characterized by a central α-helical "rod" domain, which is flanked by non-helical "head" (N-terminal) and "tail" (C-terminal) domains. researchgate.net
Head Domain: This N-terminal region is notable for its variability in length and amino acid sequence among different keratins. It is actively involved in the process of filament assembly and in mediating interactions with other cellular proteins.
Rod Domain: The central rod domain is approximately 310 amino acids in length and is composed of four α-helical segments (1A, 1B, 2A, and 2B) interconnected by short linker regions (L1, L12, and L2). researchgate.net This domain is essential for the coiled-coil interactions that are the driving force behind filament assembly.
| Domain | Key Features | Primary Function |
| Head (N-terminal) | Variable in length and sequence. | Involved in filament assembly and protein-protein interactions. |
| Rod (Central) | Comprises four α-helical segments (~310 amino acids). | Facilitates coiled-coil formation, forming the filament's core. |
| Tail (C-terminal) | Variable in length and sequence. | Important for network organization, filament dynamics, and signaling. |
The initial and obligatory step in the assembly of keratin filaments is the formation of a heterodimer. This compound, a type II keratin, specifically pairs with a type I keratin partner, most commonly Keratin 18 (K18). mdpi.comnih.govwikipedia.org This interaction is highly specific and essential for filament formation. The two monomers align in a parallel, in-register fashion, creating a coiled-coil structure through their central rod domains. semanticscholar.orgnih.gov This heterodimer represents the fundamental soluble subunit of keratin filaments.
Following the formation of heterodimers, two of these K8/K18 units associate in a half-staggered, antiparallel manner to form a tetramer. semanticscholar.orgnih.govreactome.org This arrangement results in a non-polar, soluble complex. Studies have shown that when K8 and K18 are renatured together, they predominantly form homogeneous tetrameric complexes. nih.gov
The subsequent stage of assembly involves the lateral association of multiple tetramers. reactome.org Typically, eight of these tetramers come together to form a cylindrical structure known as a unit-length filament (ULF). These ULFs are the earliest filament-like structures that can be observed during the assembly process. nih.gov
Mature, elongated keratin filaments are formed through the end-to-end annealing of ULFs in a process known as longitudinal annealing. nih.gov Following this elongation, the filament undergoes radial compaction, which reduces its diameter to the characteristic 10 nm. nih.gov This compaction likely involves a rearrangement of the constituent subunits to create a more stable and tightly packed final structure. The mature filament remains a dynamic entity, capable of further growth by the addition of more ULFs at its ends.
Quantitative Dynamics of this compound Filament Assembly and Disassembly
The assembly and disassembly of this compound filaments are highly dynamic processes that are essential for various cellular functions, including cell migration, division, and response to stress. Unlike some other cytoskeletal components, the exchange of keratin subunits can occur along the entire length of the filament, not just at the ends. This dynamic turnover is largely regulated by post-translational modifications, with phosphorylation playing a key role.
Phosphorylation of specific serine residues within the head and tail domains of this compound can significantly alter filament solubility and organization. nih.gov For instance, certain phosphorylation events can promote filament disassembly into soluble subunits, while dephosphorylation can favor filament assembly. nih.gov
Research has shown a continuous cycle of assembly and disassembly of keratin filaments within living cells. nih.govrwth-aachen.de This cycle is independent of new protein synthesis and involves the release of non-filamentous subunits, which are then reused for filament assembly, particularly in the cell periphery. nih.govrwth-aachen.de These newly formed filaments are then transported towards the cell's interior. rwth-aachen.de This constant remodeling allows the keratin network to adapt to the cell's changing needs, especially during processes like cell migration. nih.gov
In vitro studies of recombinant human K8 and K18 have provided quantitative insights into their assembly kinetics. These studies have revealed that at low protein concentrations, unit-length filaments are abundantly present within just two seconds of initiating assembly. nih.gov Over the subsequent minutes, these filaments rapidly elongate. nih.gov The assembly of K8/K18 has been observed to be several times faster than that of other intermediate filament proteins like vimentin (B1176767) and desmin. nih.gov
| Process | Key Characteristics | Regulatory Factors |
| Assembly | Occurs rapidly, with ULFs forming in seconds. nih.gov Involves hierarchical steps from monomers to mature filaments. | Concentration of soluble subunits, dephosphorylation. |
| Disassembly | Can occur along the entire filament length. | Phosphorylation at specific sites on K8. nih.gov |
| Subunit Exchange | Continuous release and reuse of non-filamentous subunits. nih.gov | Independent of protein synthesis. nih.gov |
Nucleation Mechanisms
The initial and most critical step in the formation of a keratin filament is nucleation, which begins with the specific association of K8 and its partner K18. In vitro studies using recombinant human keratins have elucidated the primary building blocks of this process. When isolated, K18 tends to exist as a monomer, whereas K8 is found in dimeric or tetrameric forms. nih.gov However, filament assembly requires a 1:1 complex of the two keratin types. semanticscholar.org
The process is initiated by the formation of a parallel heterodimer between one K8 and one K18 molecule, which align in register to form a coiled-coil structure. Two of these heterodimers then associate in a staggered, antiparallel fashion to form a soluble, nonpolar tetramer. semanticscholar.org This tetrameric complex is the fundamental, stable subunit for filament assembly. nih.gov These tetramers then undergo lateral association to form what are known as unit-length filaments (ULFs), which are short, filament-like structures containing approximately 16 keratin molecules (or four tetramers) in cross-section. nih.gov The formation of these ULFs represents the key nucleation event, creating the initial template for subsequent filament growth.
Filament Elongation Kinetics
Once nucleation has occurred and unit-length filaments (ULFs) are formed, the process of filament elongation begins through the longitudinal annealing of these ULFs. nih.gov The kinetics of K8/K18 filament assembly have been shown to be remarkably rapid. In vitro assembly experiments demonstrate that at low protein concentrations (e.g., 0.0025 g/l), ULFs are abundantly present within just 2 seconds. nih.gov
Over the subsequent minutes, these ULFs anneal end-to-end, leading to a swift increase in filament length. nih.gov Research comparing the assembly rates of different intermediate filaments has revealed that K8/K18 filaments assemble several times faster than other types, such as vimentin and desmin. nih.gov The physical properties of the resulting filaments have also been characterized; K8/K18 filaments have a persistence length (a measure of stiffness) of approximately 300 nm. This property can be influenced by the ionic environment; for instance, the addition of 1 mM MgCl₂ increases the persistence length to 480 nm, indicating that divalent cations can affect subunit interactions and enhance filament rigidity during assembly. nih.gov
Table 1: In Vitro Assembly Characteristics of K8/K18 Filaments
| Parameter | Finding | Reference |
|---|---|---|
| Initial Assembly Stage | Abundant unit-length filaments (ULFs) present after 2 seconds of assembly. | nih.gov |
| Elongation Mechanism | Rapid growth through longitudinal annealing of ULFs over a 5-minute period. | nih.gov |
| Relative Assembly Speed | Several times faster than vimentin and desmin. | nih.gov |
| Persistence Length (Stiffness) | ~300 nm in standard buffer. | nih.gov |
| Effect of Divalent Cations | Addition of 1 mM MgCl₂ increases persistence length to ~480 nm. | nih.gov |
Subunit Exchange and Turnover
Contrary to early models of a static cytoskeleton, the K8/K18 filament network is a highly dynamic structure subject to continuous modification through subunit exchange and turnover. molbiolcell.org This plasticity is crucial for cellular processes like mitosis, migration, and stress response. Keratin turnover is a relatively slow process compared to actin, but it is essential for network maintenance and remodeling. nih.gov
One of the primary mechanisms regulating keratin turnover is post-translational modification, particularly ubiquitination. Both K8 and K18 can be ubiquitinated, which targets them for degradation via the proteasome pathway. nih.govresearchwithrutgers.com Inhibition of the proteasome leads to the stabilization and accumulation of K8 and K18, confirming its role in their turnover. nih.gov
Phosphorylation also plays a critical modulatory role in this process. The phosphorylation of K8 has been shown to contribute to its stabilization, thereby influencing its rate of degradation. nih.govresearchwithrutgers.com Furthermore, dynamic exchange occurs where soluble keratin subunits or small oligomers are incorporated into existing filaments. molbiolcell.org Live-cell imaging has revealed a "keratin cycle" where new filament precursors are formed in the cell periphery, move inward, and integrate into the established network, while depolymerization occurs in more central regions of the cytoplasm. rwth-aachen.derwth-aachen.de This constant flux allows the cell to adapt its cytoskeletal architecture to changing needs.
Regulation of this compound Filament Network Organization
The organization of the K8/K18 network is not random but is precisely regulated to meet the structural and functional needs of the cell. This regulation involves complex signaling pathways that modulate filament dynamics and interactions, leading to large-scale architectural changes.
Principles of Cytoskeletal Network Remodeling
The remodeling of the keratin cytoskeleton is largely governed by post-translational modifications, primarily phosphorylation. Specific kinases can phosphorylate K8 at distinct sites, triggering conformational changes that alter filament solubility, assembly/disassembly dynamics, and interactions with associated proteins. nih.gov
A key pathway involved in this process is the MEK-ERK signaling cascade. nih.gov For example, the bioactive lipid Sphingosylphosphorylcholine (B14255) can activate this pathway, leading to the phosphorylation of K8 at Serine 431 (Ser431). nih.govresearchgate.net This specific phosphorylation event is sufficient to induce a dramatic reorganization of the keratin network, causing it to change from a widely distributed, branched array into a collapsed, ring-like structure around the nucleus. nih.gov
Table 2: Key Phosphorylation Sites on this compound and Their Role in Network Remodeling
| Phosphorylation Site | Associated Kinase | Cellular Process | Effect on Network Organization | Reference |
|---|---|---|---|---|
| Serine 73 (Ser73) | c-Jun N-terminal kinase (JNK) | Stress response, apoptosis, mitosis | Affects keratin dynamics and organization during stress and cell division. | nih.gov |
| Serine 431 (Ser431) | ERK (via MEK) | Cell migration | Induces reorganization from a branched network to a perinuclear ring. | nih.gov |
| Serine 34 (S34) and others | Aurora B Kinase | Cytokinesis | Promotes local filament disassembly at the cleavage furrow. | biorxiv.org |
Integration into Cellular Architecture
The K8/K18 filament network does not function in isolation. It is physically and functionally integrated with other cellular structures to form a cohesive architectural scaffold. This integration is critical for maintaining cellular integrity, positioning organelles, and mediating signal transduction.
Nuclear Envelope: K8 filaments are intimately associated with the nuclear envelope, where they contribute to nuclear shape and mechanical stability. They form complexes with proteins of the LINC complex (Linker of Nucleoskeleton and Cytoskeleton), such as SUN2, and with nuclear lamins (e.g., lamin A). molbiolcell.org The loss of K8 leads to a significant decrease in lamin levels and compromises the integrity of the nuclear membrane, demonstrating that keratins are essential for supporting the nucleus. molbiolcell.org
Cell Junctions: The keratin network is anchored to cell-cell junctions (desmosomes) and cell-matrix junctions (hemidesmosomes) through linker proteins like plectin. plos.org This connection creates a transcellular mechanical continuum across an epithelial tissue, distributing mechanical stress and preventing cell rupture. plos.orgplos.org
Organelles and Other Scaffolds: K8 serves as a scaffolding protein for various cellular components. It interacts with mitochondria via plectin, playing a role in mitochondrial homeostasis and mitophagy. nih.gov Evidence also suggests K8 is recruited to complexes at the endoplasmic reticulum (ER), where it may act as a scaffold for proteins involved in the ER-associated degradation (ERAD) pathway for misfolded proteins. biorxiv.orgnih.gov This integration with organelles highlights the role of K8 beyond a purely structural protein, positioning it as a key organizer of the intracellular environment.
Genomic Organization and Transcriptional Regulation of Keratin 8
KRT8 Gene Locus and Chromosomal Location
The human KRT8 gene is located on the long arm of chromosome 12, specifically at band 12q13.13. genecards.orgnih.govwikipedia.orgscbt.com It is part of a cluster of type II keratin (B1170402) genes found in this region. nih.govgenecards.orgnih.gov The gene spans approximately 52 to 53 kilobases (kb) and is transcribed from the reverse strand on chromosome 12. nih.govensembl.org The KRT8 gene contains 10 exons and can produce multiple transcript variants through alternative splicing. nih.gov
The genomic context of KRT8 includes neighboring genes and regulatory regions that can influence its expression. Studies in mouse models have also mapped the Krt8 gene to chromosome 15. wikipedia.orgscbt.comjax.org
Identification and Characterization of Cis-Regulatory Elements
Transcriptional regulation of KRT8 is mediated by cis-regulatory elements, which are DNA sequences located on the same chromosome as the gene they regulate. These elements serve as binding sites for transcription factors and can be located in various regions relative to the gene.
The promoter region of the KRT8 gene is located upstream of the transcription start site and is essential for initiating transcription. This region contains binding sites for various transcription factors that can either activate or repress KRT8 expression. Analysis of the KRT8 promoter has identified potential binding sites for transcription factors such as AP-1, C/EBPalpha, COUP, COUP-TF, COUP-TF1, HNF-4alpha1, HNF-4alpha2, Nkx2-5, PPAR-gamma1, and PPAR-gamma2. genecards.org Studies using enhancer trapping constructs in zebrafish have utilized a 460-bp promoter from the zebrafish krt8 gene, which retains weak expression in epithelial tissues and can be used as a selective marker. researchgate.net Research also indicates that SLUG levels can regulate the function of cytokeratins 8 and 19 gene promoters. nih.gov
Enhancer sequences are cis-regulatory elements that can significantly increase the transcription of a gene, often in a tissue-specific or developmental-stage-specific manner. These elements can be located upstream, downstream (3' flanking), or even within the introns of a gene (intragenic). frontiersin.org
Research has identified potential enhancer elements associated with the KRT8 gene. GeneHancer data suggests the presence of promoter/enhancer elements near the KRT8 locus on chromosome 12. genecards.org Some of these elements are located several kilobases away from the gene's transcription start site. genecards.org Studies in zebrafish and human cell lines have identified periderm enhancers near the KRT8 and KRT18 genes, and a regulatory variant within such an enhancer has been shown to affect KRT8/KRT18 expression. elifesciences.orgdntb.gov.uanih.gov These enhancers can be located both upstream and downstream of the gene. elifesciences.orgnih.gov
Intragenic enhancers, located within the gene body, have also been implicated in gene regulation. While specific intragenic enhancers for KRT8 are not extensively detailed in the search results, the concept of intragenic regulatory elements is recognized frontiersin.org, and studies on other genes like Wnt4 have identified intragenic enhancers researchgate.net. A large enhancer cluster enriched with the activating histone mark H3K27ac has been found connected to both Krt8 and Krt18 genes in mammary gland cells, suggesting its importance in regulating luminal cell state. researchgate.net
Data from studies examining gene accessibility and co-accessibility further support the presence of regulatory interactions between potential enhancer regions and the KRT8 locus. researchgate.net
Transcriptional Control Mechanisms
The transcriptional control of KRT8 expression involves intricate networks of transcription factors and is subject to regulation during development and in a tissue-specific manner.
The expression of KRT8 is influenced by a variety of transcription factors that bind to its promoter and enhancer regions. As mentioned earlier, potential binding sites for factors like AP-1, C/EBPalpha, COUP, HNF-4alpha, Nkx2-5, and PPAR-gamma have been identified in the KRT8 promoter. genecards.org
Transcription factor networks play a crucial role in orchestrating the expression of keratin genes. For instance, studies in zebrafish periderm development indicate that transcription factors such as GRHL, TFAP2, GATA, and IRF6 may be involved in the regulatory network controlling genes expressed in periderm, including krt8 and krt18. elifesciences.orgnih.gov GRHL transcription factors, in particular, appear to contribute to the regulation of a significant percentage of genes expressed in periderm. elifesciences.org
Furthermore, studies in different biological contexts highlight the involvement of specific transcription factors. For example, SLUG has been shown to regulate the function of KRT8 and KRT19 gene promoters. nih.gov In the context of cystic fibrosis, genetic deletion of Krt8 in a mouse model was found to correct altered bone formation by modulating both anti-anabolic (NF-κB) and anabolic (Wnt/β-catenin) signaling pathways, suggesting an interaction or influence of KRT8 on these transcription factor-mediated pathways. oup.com TEAD4 has also been reported to regulate KRT8 and YAP in mouse preimplantation embryos. nih.gov
KRT8 expression is tightly regulated throughout development and exhibits distinct tissue specificity. It is typically expressed in simple, single-layered epithelial cells. nih.govgenecards.orgscbt.com
During embryonic development, KRT8 expression is observed in the early neural plate border and migrating cranial neural crest cells in zebrafish. mdpi.com In skin development, there is a transition where the single-layered surface ectoderm initially expresses Keratin 8 and then transitions into stratified epidermal progenitor cells by downregulating KRT8 and upregulating Keratin 5. biorxiv.org The transcription factor p63 appears to play a role in regulating this Krt8-to-Krt5 transition during development, including in enamel organ development, potentially through chromatin landscape remodeling. biorxiv.org
Tissue-specific expression of KRT8 has been documented in various human tissues, including colon, small intestine, bladder, brain, heart, kidney, liver, lung, uterus, prostate, skin, thymus, and mammary gland. nih.govjax.orguniprot.org Studies using transgenic mouse models with Krt8 promoter-driven reporter constructs have confirmed expression patterns that recapitulate endogenous Krt8 expression in epithelial cells of multiple organs. jax.org
The transcriptional regulation of KRT8 is also influenced by developmental stages. In Egyptian buffalo embryos, KRT8 expression shows an ascending profile from the 2-cell stage to reach the highest expression at the blastocyst stage, suggesting a vital contribution to blastocyst formation. researchgate.net The lower expression at earlier stages might be related to the transition from maternal to embryonic transcription. researchgate.net
Specific signaling molecules can also influence KRT8 expression during development. For instance, retinoic acid (RA) has been shown to regulate the expression of KRT18a.1 but not krt8 in the cranial neural crest during early zebrafish embryonic development, indicating differential regulation of keratin pairs. mdpi.com
Post-Transcriptional Regulation of this compound Expression
While transcriptional control is a major determinant of KRT8 expression, post-transcriptional mechanisms also play significant roles in fine-tuning its mRNA levels and ultimately, protein abundance. biologists.comcdnsciencepub.com
mRNA Stability and Processing
The stability and processing of KRT8 mRNA are crucial aspects of its post-transcriptional regulation. Although general keratin gene regulation is often primarily transcriptional, there is evidence that post-transcriptional events, including changes in nuclear mRNA stability and RNA processing rates, contribute to the regulation of keratin gene expression. cdnsciencepub.com For instance, the stability of KRT18 mRNA, a common partner of KRT8, is known to be regulated post-transcriptionally, with a significant increase in its mRNA levels not always correlating with increased transcription rates. cdnsciencepub.com
Role of Pseudogenes (e.g., KRT8P3, KRT8P22, KRT8P35) in KRT8 Regulation and Gene Family Evolution
The human genome contains a surprisingly high number of pseudogenes, particularly those related to the KRT8 and KRT18 genes. Nearly 90% of inactive keratin-related DNA sequences are specifically associated with KRT8 and KRT18, indicating a significant evolutionary history and potential regulatory interplay. nih.gov Pseudogenes are DNA segments that are structurally similar to functional genes but have lost their protein-coding ability due to mutations. ontosight.aiontosight.aimdpi.com Despite their non-coding nature, pseudogenes are increasingly recognized for their functional roles in gene regulation and their contribution to gene family evolution. ontosight.aiontosight.aimdpi.comthno.org
Examples of KRT8 pseudogenes include KRT8P3, KRT8P18 ontosight.aiontosight.ai, and others such as KRT8P22 and KRT8P35 (as examples of the numerous KRT8 pseudogenes). These pseudogenes can influence the expression of their corresponding functional genes, like KRT8, through various mechanisms:
Competitive Endogenous RNAs (ceRNAs): Some pseudogenes can act as ceRNAs, influencing the expression of other genes by "sponging" microRNAs (miRNAs). By competing for shared miRNA binding sites, pseudogene transcripts can modulate the availability of miRNAs to regulate their target mRNAs, including those of their parental genes. ontosight.aiontosight.aithno.org
Non-coding RNA Production: Pseudogenes can produce non-coding RNAs that may directly or indirectly influence the expression of functional genes. ontosight.aithno.org
Gene Family Evolution: Pseudogenes are considered "gene repositories" that store and expand genetic information. mdpi.comthno.org They provide valuable insights into the evolutionary history of gene families, including the keratin family. The widespread distribution of processed pseudogenes of KRT8 and KRT18 across most chromosomes suggests retrotransposition events as a significant mechanism in their genomic invasion and evolution. nih.govmdpi.com The study of these pseudogenes helps in understanding the complex evolutionary dynamics and regulatory landscapes of the keratin gene family. researchgate.netontosight.aiontosight.ai
Table 1: Key Regulatory Elements and Factors of KRT8 Expression
| Regulatory Element/Factor | Type of Regulation | Location/Mechanism | Reference |
| p53 | Transcriptional | Binding site in 5' UTR | nih.gov |
| Ets binding sites | Transcriptional | Enhancer at 3'-end; binds ETS1, ETS2, ERGB/FLI-1 | nih.gov |
| 5' Flanking DNA | Transcriptional | Crucial for tissue-specific expression (-487 to +26 bp) | biologists.com |
| GATA4 protein | Transcriptional | Upregulates KRT8 mRNA in esophageal cells | researchgate.net |
| DNA Copy Number Alterations | Transcriptional | Low copy gain associated with elevated KRT8 mRNA | mdpi.com |
| NAT10 | Post-transcriptional | Acetylates KRT8 mRNA, increasing stability/translational efficiency | researchgate.net |
| KRT18 (co-expression) | Post-translational | Stabilizes KRT8 protein through dimerization | biologists.com |
| Pseudogenes (e.g., KRT8P3) | Post-transcriptional | Act as ceRNAs, influence miRNA regulation | ontosight.aiontosight.aithno.org |
Post Translational Modifications Ptms and Functional Modulation of Keratin 8
Phosphorylation of Keratin (B1170402) 8
Phosphorylation is a dynamic and well-studied PTM of Keratin 8, impacting its structure, assembly, and cellular functions biomolther.orgnih.govmdpi.com. This modification can lead to significant changes in the keratin network, affecting processes like cell migration, stress response, and cell division biomolther.orgnih.govbiorxiv.org.
Identification of Key Phosphorylation Sites
This compound contains multiple phosphorylation sites, primarily located in its non-helical head and tail domains biomolther.orgnih.gov. Several serine residues have been identified as major in vivo phosphorylation sites in human KRT8, including Ser23, Ser73, Ser431, and Ser432 biomolther.orgnih.govsigmaaldrich.compsu.edu. Tyr267 has also been identified as a phosphorylation site biomolther.org.
| Phosphorylation Site | Location in KRT8 | Significance / Associated Stimuli |
| Ser23 | Head domain | Major in vivo site, conserved among type II keratins, phosphorylated by PKCε sigmaaldrich.compsu.edunih.gov |
| Ser73 | Head domain | Major in vivo site, phosphorylated by JNK, p38 MAPK, and PKCδ, involved in stress response and filament reorganization biomolther.orgsigmaaldrich.commolbiolcell.orgmdpi.comnih.gov |
| Ser431 | Tail domain | Major in vivo site, phosphorylated by ERK and JNK, involved in keratin reorganization and cell migration, increases dramatically upon EGF stimulation or mitotic arrest biomolther.orgnih.govsigmaaldrich.commdpi.comnih.govpsu.edunih.gov |
| Ser432 | Tail domain | Identified as a phosphorylation site nih.gov |
| Tyr267 | Rod domain | Phosphorylated site, dephosphorylated by PTP1B, affects solubility and filament bundling biomolther.org |
Kinases and Phosphatases Regulating this compound Phosphorylation
The phosphorylation status of this compound is tightly controlled by the interplay of various protein kinases and phosphatases biomolther.orgias.ac.in.
Kinases:
MAPK14 (p38 MAPK): Involved in the phosphorylation of Ser73, particularly in response to stress or treatment with phosphatase inhibitors biomolther.orgmolbiolcell.orgpsu.edu.
JNK (c-Jun N-terminal kinase): Phosphorylates Ser73 and Ser431, contributing to keratin reorganization and enhanced cell migration biomolther.orgmolbiolcell.orgmdpi.com.
ERK (Extracellular signal-regulated kinases): Primarily phosphorylates Ser431, regulating keratin reorganization and promoting cell migration, especially in response to stimuli like EGF and SPC biomolther.orgnih.govmdpi.comnih.govpsu.edu.
Aurora B Kinase: Phosphorylates this compound at multiple sites, including Ser34, and is required for the disassembly of keratin filaments at the cleavage furrow during cytokinesis biorxiv.org.
PKC (Protein Kinase C): Different PKC isoforms phosphorylate distinct sites on KRT8. PKCδ phosphorylates Ser73 in response to shear stress biomolther.orgsigmaaldrich.comnih.gov, while PKCε phosphorylates Ser8 and Ser23 biomolther.orgsigmaaldrich.com.
PKA (cAMP-dependent protein kinase): Phosphorylates multiple serine residues in both the head and tail domains of KRT8, including Ser8, Ser12, Ser23, Ser33, Ser36, Ser42, Ser50, Ser416, Ser423, and Ser425 biomolther.org.
Phosphatases:
PTP1B (Protein-tyrosine phosphatase 1B): Dephosphorylates Tyr267 of KRT8. Inhibition of PTP1B increases Tyr267 phosphorylation, leading to decreased solubility and increased filament bundling biomolther.org.
PP2A (Protein phosphatase 2A): Associates with and dephosphorylates KRT8, particularly Ser431, after hyposmotic stress in a cell-specific manner biomolther.orgpsu.edu. PP2A also dephosphorylates phospho-ERK and phospho-JNK, indirectly influencing KRT8 phosphorylation biomolther.org.
Impact on this compound Solubility and Filament Polymerization Dynamics
Phosphorylation significantly influences the solubility and polymerization dynamics of this compound filaments nih.govmdpi.com. Increased phosphorylation generally leads to increased keratin solubility and can drive the monomer-filament system towards disassembly nih.govmdpi.combiorxiv.orgnih.gov. Phosphorylation is thought to prevent the lateral alignment of keratin tetramers into unit-length filaments (ULFs) and the subsequent longitudinal annealing of ULFs mdpi.com.
Studies have shown that phosphorylation at specific sites, such as Ser431, is associated with an increased soluble fraction of KRT8/KRT18 filaments nih.govmdpi.com. Similarly, phosphorylation at Ser73 and Ser431 has been implicated in increased keratin solubility and perturbed filament formation mdpi.com.
Consequences for Keratin Network Reorganization
Keratin phosphorylation is a key regulator of keratin network organization and reorganization in response to various stimuli, including stress, apoptosis, and mitosis biomolther.orgnih.govmolbiolcell.orgbiorxiv.org. Site-specific phosphorylation can induce dramatic changes in filament architecture, leading to a more dynamic or even disassembled network nih.govmdpi.combiorxiv.org.
Phosphorylation of Ser431 in KRT8 is crucial for sphingosylphosphorylcholine (B14255) (SPC)-induced keratin reorganization, resulting in a predominant perinuclear keratin organization nih.govmdpi.com. This reorganization is mediated by the MEK-ERK signaling cascade nih.gov. Similarly, phosphorylation of Ser73 by JNK and p38 MAPK facilitates filament reorganization biomolther.orgmolbiolcell.org. During mitosis, Aurora B kinase-dependent phosphorylation of KRT8, including at Ser34, is required for the localized disassembly of keratin filaments at the cleavage furrow, which is essential for successful cytokinesis biorxiv.org.
The reorganization of the keratin network mediated by phosphorylation can have significant functional consequences, including increased cell elasticity and enhanced migration of epithelial tumor cells nih.gov.
Acetylation of this compound
Acetylation is another important post-translational modification that regulates this compound function, influencing filament organization and solubility researchgate.netjci.orgnih.gov.
Identification of Acetylation Sites
Lysine (B10760008) acetylation has been identified on this compound at multiple sites researchgate.netjci.org. Lys207 has been identified as a major and highly conserved acetylation site in human KRT8, located within the coiled-coil rod domain ias.ac.inresearchgate.netresearchgate.netnih.gov. Other acetylation sites have also been identified through proteomic studies, including sites within the rod domain and in the tail domain (e.g., Lys472 and Lys483) researchgate.net.
| Acetylation Site | Location in KRT8 | Significance / Associated Stimuli |
| Lys207 | Rod domain | Major and highly conserved site, affects filament organization and solubility, dynamically regulated by glucose and SIRT2 ias.ac.inresearchgate.netresearchgate.netnih.gov |
| Lys325 | Rod domain | Identified acetylation site jci.org |
| Lys347 | Rod domain | Identified acetylation site jci.org |
| Lys472 | Tail domain | Identified acetylation site researchgate.net |
| Lys483 | Tail domain | Identified acetylation site researchgate.net |
This compound acetylation at Lys207 has been shown to affect keratin filament organization and decrease keratin solubility researchgate.netnih.gov. This modification is dynamically regulated, increasing in response to elevated glucose levels and decreasing through the action of the NAD-dependent deacetylase SIRT2 researchgate.netnih.gov. Acetylation of KRT8 at Lys207 has been associated with the maintenance of a dense network of perinuclear keratin intermediate filaments researchgate.net. Furthermore, KRT8 acetylation can modulate site-specific phosphorylation, suggesting a potential crosstalk between these two PTMs in regulating keratin solubility and filament organization researchgate.netnih.gov.
Acetyltransferases and Deacetylases (e.g., SIRT2)
Lysine acetylation is a reversible PTM that plays a significant role in regulating cytoskeletal proteins, including this compound. semanticscholar.orgnih.govrupress.org this compound is basally acetylated, with Lysine 207 (Lys-207) identified as a major acetylation site. semanticscholar.orgnih.govrupress.orgnih.gov This residue is highly conserved among type II keratins and other intermediate filament proteins. semanticscholar.orgnih.govrupress.orgnih.gov
The dynamics of K8 acetylation are regulated by the balance between acetyltransferases and deacetylases. Sirtuin 2 (SIRT2), an NAD-dependent deacetylase, has been shown to associate with and deacetylate this compound. semanticscholar.orgnih.govrupress.orgnih.gov Overexpression of SIRT2 leads to a decrease in acetylated K8 levels, while inhibition or knockdown of SIRT2 results in increased K8 acetylation. nih.gov Pharmacological inhibition of SIRT2 using compounds like AGK2 also leads to increased K8 acetylation. nih.govmdpi.com This indicates that SIRT2 functions as a K8 deacetylase. semanticscholar.orgnih.govrupress.orgnih.gov
Regulation by Metabolic States (e.g., Glucose Concentration)
This compound acetylation is responsive to changes in cellular metabolic states, particularly glucose levels. semanticscholar.orgnih.govrupress.orgnih.gov Studies have shown that K8 acetylation is rapidly upregulated in response to increased glucose concentrations (hyperglycemia). semanticscholar.orgnih.govrupress.orgnih.gov This suggests a functional link between cellular metabolic status and site-specific K8 acetylation, with Lys-207 being a key residue involved in this regulation. semanticscholar.orgrupress.org Conversely, K8 acetylation is downregulated by SIRT2, which is itself influenced by NAD levels, a key metabolic indicator. semanticscholar.orgnih.govrupress.orgnih.gov This establishes a reciprocal relationship between glucose levels and SIRT2 activity in regulating K8 acetylation. semanticscholar.orgnih.govrupress.orgnih.gov
Keratins, including K8/K18, are functionally linked to the metabolic status of the cell. whiterose.ac.ukwhiterose.ac.uk They are important for mitochondrial organization and supporting metabolic processes like oxidative phosphorylation and fatty acid oxidation. whiterose.ac.uk Alterations in keratin structure and function can lead to increased reliance on glucose and glycolytic metabolism. whiterose.ac.uk Acetyl-CoA and UDP-GlcNAc, metabolic products, are proposed as nutrient sensing mechanisms linked to K8/K18 function and altered PTM status. whiterose.ac.ukwhiterose.ac.uk
Effects on Filament Organization and Protein Solubility
Acetylation of this compound, particularly at Lys-207, significantly impacts keratin filament organization and protein solubility. semanticscholar.orgnih.govrupress.orgnih.govresearchgate.net Increased K8 acetylation is associated with decreased keratin solubility. semanticscholar.orgnih.govrupress.orgnih.govresearchgate.net This modification promotes the formation of insoluble, tightly associated K8 complexes. semanticscholar.org
Furthermore, K8 acetylation influences filament organization, often leading to a more pronounced perinuclear organization and the formation of aggregates. semanticscholar.orgmdpi.comresearchgate.net Inhibition of SIRT2, which increases K8 acetylation, results in decreased soluble K8 and the formation of high-molecular-mass K8/K18 complexes, along with general filament reorganization and perinuclear aggregate appearance. nih.gov
Acetylation can also modulate site-specific phosphorylation of K8, which in turn affects solubility. semanticscholar.orgnih.govrupress.orgresearchgate.net For instance, acetylation of Lys-207 can diminish phosphorylation at Serine 74 (Ser-74), a site known to promote K8 solubility. semanticscholar.orgnih.govrupress.org This suggests that acetylation may regulate filament organization, at least in part, by modulating K8 phosphorylation. semanticscholar.orgnih.govrupress.org
Here is a summary of the effects of K8 acetylation:
| PTM Site | Regulatory Enzyme | Metabolic Regulation (e.g., Glucose) | Effect on Filament Organization | Effect on Protein Solubility |
| Lysine 207 | SIRT2 (Deacetylase) | Upregulated by high glucose semanticscholar.orgnih.govrupress.orgnih.gov | Promotes perinuclear organization, aggregation semanticscholar.orgmdpi.comresearchgate.net | Decreases solubility semanticscholar.orgnih.govrupress.orgnih.govresearchgate.net |
Other Significant Post-Translational Modifications
Beyond acetylation, this compound is subject to other significant PTMs that regulate its function and fate. cellsignal.commdpi.comcellsignal.comnih.gov
Ubiquitylation and Proteasomal Degradation Pathways
Ubiquitylation is a process involving the attachment of ubiquitin proteins to a substrate, often targeting it for degradation by the proteasome. researchgate.net this compound can be ubiquitinated in vivo. nih.gov This ubiquitination is associated with K8 degradation. nih.gov Inhibition of the proteasome stabilizes K8, indicating that K8 turnover is regulated by the ubiquitin-proteasome pathway. nih.govrwth-aachen.de
Ubiquitination of K8 appears to occur particularly when K8 is expressed individually rather than as a heteropolymer with K18, likely due to the stabilization provided by the K8/K18 complex. nih.gov Ubiquitinated K8 species tend to partition with the non-cytosolic fraction. nih.gov K8 phosphorylation can also influence its ubiquitination and degradation, with phosphorylation contributing to K8 stabilization. nih.gov The ubiquitin ligase CHIP/STUB1 has been implicated in targeting keratins for degradation. rwth-aachen.de
Sumoylation
Sumoylation involves the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to a target protein. nih.gov this compound undergoes sumoylation, modified by poly-SUMO-2/3 chains on Lysine 285 (Lys-285) and Lysine 364 (Lys-364). nih.govnih.govresearchgate.net Sumoylation affects K8 filament organization and stimulus-induced solubility. nih.govnih.gov
Basal levels of keratin sumoylation are typically low but increase significantly during cellular stress conditions such as apoptosis, oxidative stress, and phosphatase inhibition. nih.govnih.govresearchgate.net This suggests that sumoylation coincides with keratin filament reorganization under stress. researchgate.net Low levels of sumoylation can increase keratin solubility, while hypersumoylation, often associated with liver disease-causing keratin mutations, decreases solubility. nih.govnih.govresearchgate.net Phosphorylation can also play a regulatory role in keratin sumoylation. nih.gov
Glycosylation
This compound, along with Keratin 18, are considered phosphoglycoproteins, indicating they undergo glycosylation in addition to phosphorylation. nih.govnih.govbiologists.com O-linked N-acetylglucosamine (O-GlcNAc) glycosylation occurs on serine and threonine residues and is a dynamic modification. nih.govgenecards.org While K18 has well-characterized O-GlcNAcylation sites, K8 is also O-glycosylated, including at sites like Serine 13, Serine 15, and Asparagine 408. genecards.org
O-GlcNAcylation at multiple sites on K8 increases its solubility and can decrease its stability by inducing proteasomal degradation. genecards.org Keratin glycosylation can occur concurrently with phosphorylation, potentially at distinct residues. nih.gov It appears to modulate the K8-K18 signaling scaffold, influencing kinases like protein kinase C and Akt. nih.govresearchgate.net Glycosylation of K8/K18 can be higher in certain cell cycle phases and can be influenced by inhibiting protein phosphorylation. nih.govbiologists.com
Here is a summary of other significant PTMs of K8:
| PTM Type | Modified Residues on K8 (Examples) | Key Regulators/Pathways Involved | Effects on K8 Function | Associated Conditions/Notes |
| Ubiquitylation | Lysine residues (multiple) nih.govgenecards.org | Proteasome pathway nih.govrwth-aachen.de, Phosphorylation nih.gov, CHIP/STUB1 rwth-aachen.de | Targets K8 for degradation nih.gov | Enhanced when K8 is expressed individually nih.gov, Associated with Mallory bodies nih.gov |
| Sumoylation | Lysine 285, Lysine 364 nih.govnih.govresearchgate.net | Stress conditions (apoptosis, oxidative stress, phosphatase inhibition) nih.govnih.govresearchgate.net, Phosphorylation nih.gov | Affects filament organization and solubility nih.govnih.govresearchgate.net | Low levels increase solubility, hypersumoylation decreases solubility nih.govnih.govresearchgate.net, Associated with liver disease variants nih.govnih.gov |
| Glycosylation | Serine 13, Serine 15, Asparagine 408 (O-GlcNAcylation) genecards.org | O-GlcNAc transferase (OGT), O-GlcNAcase nih.gov, Phosphorylation nih.gov | Increases solubility, decreases stability (proteasomal degradation) genecards.org | Occurs concurrently with phosphorylation nih.gov, Modulates signaling scaffold nih.govresearchgate.net |
Transamidation
Transamidation of this compound is a PTM primarily catalyzed by transglutaminases (TGs), particularly transglutaminase-2 (TG2). nih.govnih.govumich.edu These calcium-dependent enzymes form covalent amide bonds between the ε-amino group of lysine residues and the γ-carboxyl group of glutamine residues in proteins, leading to protein cross-linking. nih.govnih.govumich.edu
Research has identified this compound as a substrate for transglutaminase-mediated cross-linking. nih.govnih.govumich.edu This modification is particularly relevant in the context of Mallory-Denk bodies (MDBs), which are hepatocyte inclusions associated with various liver diseases. nih.govumich.edunih.gov K8 and its partner keratin 18 (K18) are major constituents of MDBs, and their covalent cross-linking by TG2 is considered essential for MDB formation. nih.govumich.edujci.org
A specific glutamine residue, Q70 in this compound, has been identified as a key transamidation site. nih.govumich.edu Studies have shown that mutation of K8 Q70 significantly inhibits its cross-linking by TG2 in cultured cells and in vitro. nih.govumich.edu Furthermore, the phosphorylation status of K8 influences its transamidation. Phosphorylation at serine 74 (S74) in K8 has been shown to promote TG2-mediated transamidation of K8 Q70. nih.govumich.edu This suggests a regulatory link between phosphorylation and transamidation, where stress-triggered phosphorylation of K8 S74 can induce K8 cross-linking by TG2, contributing to MDB formation. nih.govumich.edu
Transamidation is also known to be essential for the attachment of certain epidermal type II keratins to the cornified envelope in the skin, highlighting its role in providing structural integrity and barrier function. ias.ac.in While this function is well-established in epidermal keratins, the role of transamidation in simple epithelial keratins like K8 extends to protein aggregation and inclusion body formation under pathological conditions. nih.govumich.edunih.govjci.orgias.ac.in
Detailed research findings on K8 transamidation include:
Identification of K8 Q70 as a preferential transamidation site. nih.govumich.edu
Demonstration that K8 S74 phosphorylation enhances K8 cross-linking by TG2. nih.govumich.edu
Evidence that K8 S74A mutation inhibits K8 transamidation by TG2 in vitro. umich.edu
The critical role of TG2-mediated K8 cross-linking in Mallory-Denk body formation. nih.govumich.edujci.org
Interplay and Cross-Talk Among Diverse this compound PTMs
The functional complexity of this compound is not solely determined by individual PTMs but also by the intricate interplay and cross-talk among them. Multiple modifications can occur on the same or adjacent amino acid residues, or at distant sites, leading to complex regulatory mechanisms. whiterose.ac.uk This cross-talk allows for fine-tuning of K8 function in response to various cellular signals and metabolic states. whiterose.ac.ukresearchgate.net
Several types of PTM cross-talk involving this compound have been reported:
Phosphorylation and Transamidation: As discussed earlier, phosphorylation of K8 at S74 promotes its transamidation by TG2 at Q70. nih.govumich.edu This is a significant example of how one PTM can directly influence another, impacting K8 aggregation and MDB formation. nih.govumich.edu
Phosphorylation and Acetylation: There is evidence of interplay between K8 acetylation and phosphorylation. Acetylation of K8 at Lys207 has been shown to affect phosphorylation at the distal residue Ser74. whiterose.ac.ukresearchgate.net This suggests that acetylation can modulate the phosphorylation status of K8 at specific sites, potentially influencing filament organization and other functions. researchgate.netrupress.org
Phosphorylation and O-GlcNAcylation: While more extensively studied on K18, reciprocal interactions between phosphorylation and O-GlcNAcylation have been observed on keratins. whiterose.ac.uknih.gov Given that K8 and K18 form obligate heteropolymers, it is likely that O-GlcNAcylation on K8 or K18 can influence K8 phosphorylation and vice versa, impacting filament dynamics and signaling scaffold interactions. whiterose.ac.uknih.govresearchgate.net Keratin glycosylation appears to modulate the K8-K18 signaling scaffold, affecting kinases like protein kinase C and Akt. researchgate.net
Overlapping PTM Sites: Multiple PTMs, such as ubiquitination, acetylation, methylation, and SUMOylation, can occur on lysine residues. whiterose.ac.uk The presence of overlapping PTM sites on K8 suggests potential for competitive cross-talk, where one modification might preclude or influence the occurrence of another at the same site. whiterose.ac.uk
The metabolic status of the cell can also influence keratin PTMs and their cross-talk. whiterose.ac.ukresearchgate.net Levels of metabolites like ATP, acetyl-CoA, and UDP-GlcNAc, which are cofactors for enzymes involved in PTMs, can reflect the cellular metabolic state and are associated with altered PTM status and cross-talk on K8/K18. whiterose.ac.ukresearchgate.net This highlights a bidirectional relationship between keratin function and metabolism, mediated through PTM regulation. whiterose.ac.uk
Understanding the complex interplay between diverse PTMs on this compound is crucial for a comprehensive view of its regulatory mechanisms and its involvement in various physiological and pathological processes. Future research is needed to fully delineate the mechanisms of cross-talk and their precise functional consequences. nih.gov
Here is a table summarizing some known PTM sites on this compound and the types of modifications, based on available research:
| Keratin | Residue | PTM Type(s) | Notes | Source |
| K8 | S13 | Phosphorylation, O-glycosylation | Overlapping site in the N-terminal head domain. whiterose.ac.uk | whiterose.ac.uk |
| K8 | S15 | Phosphorylation, O-glycosylation | Overlapping site in the N-terminal head domain. whiterose.ac.uk | whiterose.ac.uk |
| K8 | Q70 | Transamidation | Preferential TG2 substrate site, promoted by S74 phosphorylation. nih.govumich.edu | nih.govumich.edu |
| K8 | S74 | Phosphorylation | Influences Q70 transamidation; affected by K207 acetylation. nih.govumich.eduwhiterose.ac.ukresearchgate.net | nih.govumich.eduwhiterose.ac.ukresearchgate.net |
| K8 | K108 | Acetylation | Identified acetylation site. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| K8 | K207 | Acetylation | Major acetylation site, affects S74 phosphorylation. researchgate.netrupress.orgnih.govresearchgate.net | researchgate.netrupress.orgnih.govresearchgate.net |
| K8 | Y267 | Tyrosine Phosphorylation | Promotes keratin insolubility and proper filament formation. nih.gov | nih.gov |
| K8 | S432 | Phosphorylation | Phosphokeratin prominent in MDBs. umich.edu | umich.edu |
| K8 | S475 | Phosphorylation, O-glycosylation | Overlapping site in the C-terminal tail domain. whiterose.ac.uk | whiterose.ac.uk |
| K8 | K11 | Acetylation | Identified in the insoluble IF fraction. whiterose.ac.uk | whiterose.ac.uk |
| K8 | K101 | Acetylation | Identified in the insoluble IF fraction. whiterose.ac.uk | whiterose.ac.uk |
| K8 | K393 | Acetylation | Identified in the insoluble IF fraction. whiterose.ac.uk | whiterose.ac.uk |
| K8 | K472 | Acetylation | Identified in the insoluble IF fraction. whiterose.ac.uk | whiterose.ac.uk |
| K8 | K483 | Acetylation | Identified in the insoluble IF fraction. whiterose.ac.uk | whiterose.ac.uk |
| K8 | R47 | Methylation | Identified methylation site. nih.govnih.gov | nih.govnih.gov |
Protein Protein Interactions and Signaling Nexus of Keratin 8
Heterotypic Interactions with Other Keratin (B1170402) Isoforms
Keratin intermediate filaments are formed by the assembly of type I and type II keratin polypeptides into obligate heteropolymers, primarily in the form of heterodimers and higher-order structures like tetramers. Keratin 8, a type II keratin, engages in specific partnerships with type I keratins, which is fundamental to the formation of the keratin filament network.
Partnership with Keratin 18
The primary and most well-characterized interaction of this compound is with Keratin 18 (KRT18). This partnership forms the basic building block, a heterodimer, which then assembles into higher-order intermediate filaments. karger.compnas.org KRT8 and KRT18 are the hallmark keratins of simple epithelia, and their co-expression is essential for proper filament formation and function. karger.compnas.orgplos.org Studies using techniques like the yeast two-hybrid system have confirmed the interaction between KRT8 and KRT18, although the stability of this interaction can vary compared to other keratin pairs. mpg.de The formation of KRT8/KRT18 heterodimers and subsequent filament assembly are critical for providing mechanical support and maintaining the structural integrity of epithelial cells. karger.com Mutations in either KRT8 or KRT18 can disrupt filament assembly and have been associated with various epithelial disorders, including liver disease and inflammatory bowel disease, highlighting the functional importance of this specific keratin pair. pnas.orgpnas.orgbiologists.com
Associations with Keratin 7, Keratin 19, and Keratin 20
While the partnership with Keratin 18 is predominant in simple epithelia, this compound can also associate with other type I keratins, including Keratin 7 (KRT7), Keratin 19 (KRT19), and Keratin 20 (KRT20), depending on the specific cell type and differentiation status. pnas.org
Keratin 19 (KRT19): this compound is often used together with Keratin 18 and Keratin 19 in diagnostic contexts to identify cells of epithelial origin. wikipedia.orgwikipedia.orgmybiosource.com KRT8 and KRT19 can co-purify from certain tissues, and studies in model systems like Xenopus embryos show keratin filaments comprised of KRT8 with KRT18 and/or KRT19. biologists.commolbiolcell.org Research also indicates a direct interaction between KRT19 filaments (formed with KRT8) and other proteins, such as HNRNPK, suggesting a role for KRT8/KRT19 filaments as cytoplasmic platforms. nih.gov In skeletal muscle, keratin filaments containing KRT8 and KRT19 associate with costameres and interact with dystrophin, contributing to the link between the contractile apparatus and the sarcolemma. biologists.com
Keratin 7 (KRT7) and Keratin 20 (KRT20): The expression of KRT8/KRT18 is often accompanied by a variable complement of KRT7, KRT19, and KRT20 depending on the specific epithelial cell type. pnas.org KRT8 has been shown to associate with KRT20. uniprot.orguniprot.org While the direct interaction mechanisms and functional consequences of KRT8 associations with KRT7, KRT19 (beyond filament formation), and KRT20 are areas of ongoing research, their co-expression and potential interactions highlight the complex and adaptable nature of the keratin network in different epithelial contexts.
Associations with Cytoskeletal-Associated Proteins
This compound's interactions extend beyond other keratin isoforms to a variety of proteins that link the keratin network to other cytoskeletal components, molecular chaperones, and cell junctional complexes, thereby integrating the intermediate filament system with broader cellular architecture and signaling pathways.
Interaction with Molecular Chaperones (e.g., HSP27)
This compound interacts with molecular chaperones, such as the small heat shock protein 27 (HSP27). biomolther.orgnih.govbiologists.comnih.govresearchgate.net These interactions are significant for regulating keratin filament dynamics, assembly, and organization, particularly under cellular stress conditions. biomolther.orgnih.gov HSP27 has been shown to directly interact with KRT8/KRT18 filaments and affect their assembly dynamics and network structure. biomolther.orgnih.gov Studies indicate that the C-terminal tail domain of this compound is essential for this interaction, and phosphorylation of KRT8 can influence its association with HSP27. nih.gov The binding of HSP27 to keratin filaments can prevent excessive bundling, contributing to a finer filament network. nih.gov This interaction is considered to be of general importance to intermediate filaments, as HSP27 associates with various intermediate filament types. biologists.com
Linker Proteins to Other Cytoskeletal Systems (e.g., Plectin and Actin)
This compound interacts with linker proteins that connect the keratin intermediate filament network to other cytoskeletal systems, such as actin filaments and microtubules. Plectin is a prominent example of such a cytolinker. plos.orgpnas.orgtandfonline.comglycosmos.orgnih.govnih.govtandfonline.comnih.govmolbiolcell.org
Plectin: Plectin is a large, versatile cytolinker that can bind to keratins, actin, and microtubules, anchoring intermediate filaments to various cellular structures, including the plasma membrane, mitochondria, and hemidesmosomes. plos.orgpnas.orgtandfonline.comglycosmos.orgnih.govnih.govtandfonline.comnih.govmolbiolcell.org this compound interacts with Plectin, and this interaction is crucial for integrating the keratin network with the actin cytoskeleton and other cellular components. nih.govtandfonline.com For instance, the keratin intermediate filament network links to β4-integrin at hemidesmosomes via interaction with Plectin. pnas.org Plectin also mediates the physical interaction between KRT8 and mitochondria, facilitating processes like mitochondrial fission-mediated mitophagy. tandfonline.comnih.govtandfonline.com The interaction between KRT8 and Plectin is important for maintaining the structural integrity of actin filaments and supporting cellular processes like autophagosome-lysosome fusion. nih.gov Disruption of Plectin can lead to keratin network dissolution and defects in cell-cell adhesion. molbiolcell.org
Actin: While this compound does not directly interact with actin filaments, its connection to the actin cytoskeleton is mediated through linker proteins like Plectin. nih.govtandfonline.com The KRT8/KRT18 intermediate filament network can modulate actin cytoskeleton organization and dynamics, influencing cell stiffness, adhesion, and migration. plos.org This modulation occurs, in part, through the regulation of signaling pathways like the RhoA-ROCK pathway, which affects actin organization. plos.org Plectin stabilizes actin filaments and, together with KRT8, supports the structural integrity required for processes involving vesicular trafficking along actin tracks. nih.gov
Interplay with Cellular Signaling Molecules and Pathways
This compound interacts with numerous signaling molecules and pathways, influencing diverse cellular functions including proliferation, survival, and stress responses.
Binding to Protein Kinases (e.g., c-Jun N-terminal Kinase, ERK, Src kinase, Raf-1, Akt, Aurora B)
This compound has been shown to associate with several protein kinases, suggesting a role in modulating kinase-mediated signaling cascades. Studies have indicated that stress-activated protein kinases (SAPKs), such as p38 MAPK and JNK1/2, are associated with the KRT8/KRT18 complex under basal conditions. nih.govdntb.gov.ua This association appears to be dynamic, with these kinases being released from the keratin complex upon phosphorylation. nih.gov
Interaction with the ERK (Extracellular signal-regulated kinase) pathway has also been explored. While direct binding of this compound to ERK is not explicitly detailed in the search results, the ERK pathway is a key component of the MAPK family, which includes JNK and p38 MAPK. plos.org ERK is activated by extracellular signals and regulates gene expression by activating transcription factors. plos.org Inhibitors targeting ERK have been identified, indicating the pathway's significance in cellular processes. plos.orgguidetopharmacology.orgciteab.comguidetopharmacology.orgresearchgate.net
Src kinase, a non-receptor tyrosine kinase, is another protein that has been studied in relation to this compound. Src family kinases (SFKs) are involved in various cellular processes and are considered therapeutic targets in cancer. researchgate.net Inhibitors for Src kinase exist. nih.govmrc.ac.ukfigshare.commrc.ac.uk While a direct interaction between this compound and Src kinase is not explicitly detailed in the provided snippets, the broader context of keratin interactions with kinases suggests potential regulatory links.
Raf-1 (Raf-1 Proto-Oncogene, Serine/Threonine Kinase) is a key component of the RAS-RAF-MEK-ERK pathway. plos.orggenecards.org Raf-1 can form heterodimers with BRAF, and this heterodimerization, enhanced by 14-3-3 proteins, significantly increases kinase activity. genecards.org Inhibitors targeting Raf-1 have been developed. nih.govmrc.ac.uk The potential interaction between this compound and Raf-1 could be indirect, possibly mediated through scaffolding proteins like 14-3-3.
Akt (Protein Kinase B) signaling is crucial for cell survival and proliferation. frontiersin.orgiiarjournals.org Studies have shown that this compound/18 knockdown can lead to hyperactivation of the PI3K/Akt/NF-κB pathway. nih.gov This suggests that keratins may negatively regulate Akt signaling. Inhibitors targeting Akt are available and used in research to dissect its pathway. frontiersin.orgiiarjournals.orgnih.govguidetopharmacology.orguni.lu
Aurora B kinase is a serine/threonine kinase that plays a critical role in mitosis, specifically in chromosome alignment and segregation. nih.govresearchgate.net While the search results mention Aurora B inhibitors nih.govresearchgate.netfrontiersin.org and its role in cell division, a direct interaction or regulatory relationship between this compound and Aurora B is not detailed in the provided information.
Modulation of Transcription Factors (e.g., NF-κB)
This compound has been implicated in modulating the activity of transcription factors, notably NF-κB (Nuclear Factor-kappa B). NF-κB is a critical regulator of immune and inflammatory responses, as well as cell proliferation and survival. wikipedia.orgresearchgate.netplos.org this compound/18 has been found to interact with NF-κB p65. nih.gov In keratin-null liver, inhibited phosphorylation and nuclear localization of NF-κB were observed. nih.gov This suggests that this compound is important for the proper activation and function of NF-κB. Furthermore, this compound/18 knockdown has been shown to increase NF-κB transcriptional activity, potentially through the PI3K pathway. nih.gov This indicates a complex interplay where keratins may normally restrain NF-κB activity. NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus. nih.govuni-lj.si
Scaffold Function in Signaling Complexes (e.g., 14-3-3 proteins)
Intermediate filaments, including this compound, can serve as scaffolding platforms for various proteins, organizing them into functional complexes. While the search results explicitly mention 14-3-3 proteins enhancing the heterodimerization and kinase activity of Raf-1 genecards.org, a direct scaffolding role of this compound specifically for 14-3-3 proteins in the context of signaling complexes is not clearly established in the provided snippets. However, keratins are known to regulate signaling pathways through protein-protein interactions and can modulate organelle processes, implying a potential scaffolding function within broader signaling networks. biorxiv.org
Participation in Subcellular Protein Complexes
This compound is a component of specific subcellular protein complexes, contributing to their structure and function.
Role in Mitochondrial Homeostasis and Dynamics
This compound is also involved in regulating mitochondrial homeostasis and dynamics, particularly in specific cell types like pancreatic β-cells and colonocytes. Loss of this compound in murine β-cells leads to altered mitochondrial morphology, increased numbers, and diffuse cristae. napier.ac.uk The mitochondrial network in keratin-deficient β-cells is more fragmented, correlating with decreased levels of mitofusin 2 and the keratin-binding protein trichoplein. napier.ac.uk this compound-null β-cell mitochondria also show decreased levels of cytochrome c and reduced electron transport complexes. napier.ac.uk These findings suggest that keratins, likely through interactions involving trichoplein and mitofusin, regulate both the structural and dynamic functions of β-cell mitochondria, impacting insulin (B600854) secretion. napier.ac.uk
In colonocytes, this compound is important for stabilizing mitochondria and maintaining mitochondrial energy metabolism. nih.gov this compound-deficient colonocytes exhibit smaller, rounder, and more motile mitochondria, along with diminished mitochondrial respiration and altered Ca²⁺ dynamics. nih.gov Reexpression of this compound can rescue changes in fusion-regulating proteins like mitofusin-2. nih.gov These alterations in mitochondrial homeostasis in colonocytes contribute to this compound-associated colitis pathophysiology. nih.gov
Furthermore, this compound has been shown to protect retinal pigment epithelial (RPE) cells against necrotic cell death under oxidative stress by facilitating mitochondrial fission-mediated mitophagy. tandfonline.comnih.gov During oxidative stress, this compound physically interacts with mitochondria via plectin (PLEC) and promotes the disposal of damaged mitochondria through mitophagy. tandfonline.comnih.gov However, this association can be reduced by this compound phosphorylation under oxidative stress. tandfonline.comnih.gov
Table: this compound Role in Mitochondrial Homeostasis
| Cell Type | Observed Mitochondrial Phenotype in K8 Deficiency | Associated Proteins/Mechanisms | Source |
| β-cells | Increased number, rounder, diffuse cristae, fragmented network, decreased cytochrome c, reduced electron transport complexes | Trichoplein, Mitofusin-2 | napier.ac.uk |
| Colonocytes | Smaller, rounder, increased motility, diminished respiration, altered Ca²⁺ dynamics | Mitofusin-2, Prohibitin | nih.gov |
| RPE cells | Accumulation of damaged mitochondria under oxidative stress | Plectin, Mitochondrial fission, Mitophagy | tandfonline.comnih.gov |
This compound (KRT8) is an intermediate filament protein typically found within the cytoplasm of simple epithelial cells. However, research has revealed its presence on the cell surface in specific contexts, where it is referred to as externalized this compound (eK8). This externalization is particularly noted in various carcinoma cell lines and tissues, suggesting a role beyond its conventional cytoskeletal function researchgate.netresearchgate.netmdpi.comresearchgate.net.
Studies have demonstrated eK8 on the surface of transformed prostate cancer cell lines, with varying expression levels observed across different lines. For instance, high levels of KRT8 are present on the surfaces of DU-145 and PC-3 cells, while comparatively lower levels are found on LNCaP, BPH-1, and RWPE-1 cells researchgate.netnih.gov. This differential expression indicates that eK8 might serve as a distinguishing marker in prostate cancer and its progression researchgate.netnih.gov.
The presence of eK8 on the cell surface has been linked to functional implications, particularly in the context of cancer cell behavior. In prostate cancer cells, eK8 has been shown to enhance the activity of plasmin, an enzyme involved in the breakdown of the extracellular matrix. KRT8 increased the rate of plasmin activity approximately fivefold over a 48-hour period and also enhanced the plasmin-mediated proteolysis of vitronectin, a component of the prostate extracellular matrix nih.gov. This suggests a role for eK8 in promoting cancer cell migration and dissemination nih.gov.
Furthermore, eK8 has been observed in head and neck squamous cell carcinoma (HNSCC) cell lines researchgate.netresearchgate.net. Confocal fluorescence microscopy has confirmed the presence of eK8 on the cell surface of various HNSCC cell lines, including SCC61, SCC15, SCC9, SCC4, Pci24, and BICR18 researchgate.net. The externalization of intracellular proteins like KRT8 to the cell surface in cancer cells, despite lacking transmembrane domains or secretion signals, is an emerging area of research, potentially reflecting unknown functions and presenting opportunities for targeted therapies researchgate.net.
Research in colorectal cancer has also identified eK8 as a key player in tumorigenesis mdpi.comnih.gov. Studies using a monoclonal antibody targeting eK8 have demonstrated its pro-tumoral activity, which involves a bidirectional control of caspase-mediated apoptosis and the plasminogen-induced invasion process mdpi.comnih.gov. This research suggests that eK8 is anchored at the plasma membrane and supports these dual functions, highlighting its potential as a therapeutic target in colorectal cancer, including subtypes with KRAS mutations mdpi.comnih.gov.
While the precise mechanisms by which KRT8 becomes externalized are still being investigated, one proposed pathway involves multivesicular bodies (endosomes). Cytosolic material can be deposited into intralumenal vesicles via the ESCRT complex, and the fusion of these endosomes with the plasma membrane can release the intralumenal vesicles as exosomes, potentially carrying cytosolic proteins like keratins to the extracellular space researchgate.net. However, this is considered an exceptional pathway for proteins lacking signal peptides researchgate.net.
The externalization of this compound in specific cellular contexts, particularly in various cancers, underscores its evolving understanding from solely an intracellular structural protein to a molecule with potential roles in cell-surface interactions, proteolytic activity, and tumor progression.
This compound Presence on Cell Surface in Cancer Cell Lines
| Cell Line | Cancer Type | eK8 Presence | Reference |
| DU-145 | Prostate Cancer | High | researchgate.netnih.gov |
| PC-3 | Prostate Cancer | High | researchgate.netnih.gov |
| LNCaP | Prostate Cancer | Lower | researchgate.netnih.gov |
| BPH-1 | Prostate Cancer | Lower | researchgate.netnih.gov |
| RWPE-1 | Prostate Cancer | Lower | researchgate.netnih.gov |
| SCC61 | Head and Neck Squamous Cell Carcinoma | Detected | researchgate.net |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Detected | researchgate.net |
| SCC9 | Head and Neck Squamous Cell Carcinoma | Detected | researchgate.net |
| SCC4 | Head and Neck Squamous Cell Carcinoma | Detected | researchgate.net |
| Pci24 | Head and Neck Squamous Cell Carcinoma | Detected | researchgate.net |
| BICR18 | Head and Neck Squamous Cell Carcinoma | Detected | researchgate.net |
Cellular and Physiological Functions of Keratin 8
Contribution to Mechanical Stability and Cellular Resilience
Keratin (B1170402) 8, in partnership with Keratin 18, is a key component of the intermediate filament network that provides mechanical stability and resilience to epithelial cells and tissues. ontosight.aimdpi.comcusabio.com This network extends from the nuclear periphery to the plasma membrane, where it connects with desmosomes and hemidesmosomes, forming an integrated, mechanically resilient structure across the epithelium. nih.govplos.org The keratin filament network allows epithelial cells to withstand mechanical stress, such as stretching and compression. plos.orgmdpi.complos.org Studies using K8-null mice or cells with reduced K8 expression have demonstrated compromised epithelial integrity and increased susceptibility to mechanical damage. mdpi.complos.orgbiologists.com For instance, K8/K18 intermediate filaments contribute to maintaining the integrity of the hepatocyte surface membrane in response to mechanical stress. plos.org In the developing embryo, K8/K18 are essential for generating the apical tension required for blastocyst cavitation; their absence leads to decreased blastocyst volume and increased surface curvature, indicating reduced stiffness. mdpi.com Mutations in K8 can adversely affect the keratin filament network, potentially leading to epithelial fragility, as observed in some patients with inflammatory bowel disease. biologists.com
Roles in Cell Proliferation and Cell Cycle Progression
Keratin 8 has been implicated in regulating cell proliferation and influencing cell cycle progression. nih.govias.ac.innih.gov While the precise mechanisms are still being elucidated, studies suggest that K8/K18 can regulate signaling pathways involved in cell growth. nih.govias.ac.in For example, K8/K18 can interact with signaling proteins such as transcription factors and protein kinases that are involved in processes like cell cycle initiation and cell proliferation. nih.gov Altered keratin expression patterns, including that of K8, have been reported to modulate signaling pathways involved in tumor progression in a context-dependent manner. ias.ac.in In some contexts, K8 may function as a suppressor of transformation and metastasis, influencing proliferation rates. plos.org
Mitotic Dynamics and Cytokinesis Regulation
This compound plays a specific role in the dynamics of mitosis and the regulation of cytokinesis, the process by which a cell divides into two daughter cells. researchgate.netbiorxiv.orgbiorxiv.org During cell division, the keratin filament network undergoes reorganization. biologists.combiorxiv.org K8 is phosphorylated during mitosis, and this post-translational modification is crucial for the proper dynamics of the keratin network during cell division. ias.ac.inmolbiolcell.orgbiomolther.org Studies have shown that depletion of K8 can lead to chromosome segregation and cytokinesis defects in epithelial cancer cell lines. researchgate.netbiorxiv.orgbiorxiv.orgdntb.gov.ua K8 appears to interact with and help scaffold Aurora B kinase, a key regulator of mitosis and cytokinesis. researchgate.netbiorxiv.org Aurora B kinase phosphorylates K8 at specific sites during cell division, promoting the disassembly of keratin bundles at the cleavage furrow, which is necessary for successful furrow ingression and cell division. researchgate.netbiorxiv.orgbiorxiv.org Inhibition of Aurora B kinase or mutation of its phosphorylation sites on K8 can prevent keratin filament disassembly at the cleavage furrow, leading to cytokinesis failure and multinucleation. biorxiv.org
A study using HeLa cells demonstrated that K8 knockout leads to a statistically significant increase in multinucleated cells compared to controls. biorxiv.org Re-expression of wild-type K8 in these cells rescued the multinucleation phenotype. biorxiv.org
Involvement in Cell Differentiation Processes
This compound is involved in cell differentiation processes, particularly in epithelial tissues. nih.govresearchgate.netarvojournals.org Its expression pattern is often linked to the differentiation status of epithelial cells. ias.ac.inplos.org K8/K18 are among the first intermediate filament proteins expressed during embryonic development, appearing as stem cells differentiate along various cell lineages. plos.org In the colon, K8 has been shown to regulate the Notch1 signaling pathway, which is a key determinant of colonic epithelial cell differentiation. nih.gov K8/K18 interact with Notch1, and the loss of K8 can lead to decreased Notch1 signaling activity and altered differentiation, such as goblet cell hyperplasia. nih.gov Keratins are thought to influence differentiation partly by acting as scaffolds that regulate the activity and localization of proteins involved in signaling pathways. nih.gov K8/K18 expression has also been shown to regulate neural crest cell differentiation and play a role in processes like ocular wound healing. arvojournals.org In the breast epithelium, K8/K18 are expressed in luminal cells, which represent the differentiation compartment, in contrast to the basal/myoepithelial cells that express K5/K14 and are part of the proliferating compartment. ias.ac.in
Modulation of Apoptosis and Cell Survival Pathways
This compound plays a complex role in modulating apoptosis (programmed cell death) and influencing cell survival pathways. ontosight.ainih.govpnas.orgtandfonline.combiologists.comoncotarget.com Its function in apoptosis can be context-dependent, exhibiting both anti-apoptotic and pro-apoptotic roles in different cellular settings. pnas.org
Anti-apoptotic and Pro-apoptotic Roles in Different Cellular Contexts
In hepatocytes, this compound generally serves an anti-apoptotic function. ontosight.aipnas.org Absence or mutation of K8 or K18 in hepatocytes renders them markedly susceptible to apoptosis induced by various stimuli, such as Fas ligand. plos.orgpnas.orgbiologists.com This increased sensitivity to apoptosis in keratin-deficient hepatocytes is linked to impaired activation of cell survival pathways, including the inhibition of phosphorylation of NF-κB and various stress-activated protein kinases (SAPKs) like p38 MAPK, p44/42 MAPK, and JNK1/2. biologists.com These kinases and transcription factors are known to associate with the K8/K18 complex. biologists.com
Conversely, in colonocytes, the absence of K8 can paradoxically confer resistance to apoptosis, particularly in a microflora-dependent manner. pnas.orgnih.gov K8-null colonocytes show resistance to apoptotic stimuli compared to wild-type, and this resistance is reversed by antibiotic treatment. pnas.org This resistance in K8-null colonocytes is associated with the upregulation of survivin and β4-integrin, with enhanced integrin signaling activating focal adhesion kinase (FAK) and decreasing caspase activation. pnas.orgnih.gov Survivin, along with activated FAK, is known to promote cell survival. pnas.org
In cancer cells, the role of K8 in apoptosis is also varied. High levels of K8/K18 have been correlated with resistance to TRAIL-induced apoptosis in some breast cancer cell lines. oncotarget.com In these cells, K8/K18 appear to negatively regulate apoptosis signaling via death receptor 5 (DR5). oncotarget.com Knockdown of K8 increased the surface expression of DR5 and sensitized cells to TRAIL-induced apoptosis, while ectopic expression of K8/K18 downregulated DR5. oncotarget.com K8/K18 may interact with DR5, potentially restricting the receptor's localization within the cell. oncotarget.com However, loss of K8/K18 in other epithelial cancer cells has been shown to increase sensitivity to cisplatin-induced apoptosis, suggesting a pro-apoptotic role in that context. nih.gov This increased sensitivity was linked to increased Fas receptor membrane targeting. nih.gov
This compound is also involved in regulating mitochondrial homeostasis and can protect cells against necrotic cell death under oxidative stress by facilitating mitophagy, a process involving the removal of damaged mitochondria. tandfonline.com K8's association with mitochondria appears to be mediated by cytoskeletal linker proteins like plectin. tandfonline.com
Mechanisms of Stress-Induced Apoptosis Protection
This compound contributes to protecting cells from stress-induced apoptosis through several mechanisms. In hepatocytes, K8 and K18 provide mechanical and nonmechanical stability, shielding cells from stress. biologists.com K8-null mice exhibit heightened sensitivity to Fas-mediated liver cell apoptosis. biologists.com This susceptibility is linked to the inactivation of NF-κB and stress-activated protein kinases (SAPKs), such as p38 MAPK, p44/42 MAPK, and JNK1/2. biologists.com These kinases and NF-κB are associated with the K8/K18 complex, and their release upon phosphorylation is crucial for hepatocyte survival. biologists.com
In retinal pigment epithelial (RPE) cells, KRT8 protects against oxidative stress-induced cell death by facilitating autophagy, specifically mitochondrial fission-mediated mitophagy. nih.govtandfonline.com Upregulation of KRT8 following early-stage autophagy expedites autophagosome-lysosome fusion, a late stage of autophagy. tandfonline.com Overexpression of KRT8 has been shown to diminish elevated caspase activity, consistent with a protective role against apoptotic cell death under oxidative stress conditions. tandfonline.com
Conversely, in colonocytes, the absence of K8 can paradoxically confer resistance to apoptosis in a microflora-dependent manner. pnas.org K8-null colonocytes upregulate survivin and β4-integrin, with β4-integrin playing a role in anoikis, a form of apoptosis triggered by detachment from the cellular matrix. pnas.org The keratin intermediate filament network links to β4-integrin at hemidesmosomes via interactions with proteins like plectin. pnas.org
Influence on Cell Migration and Invasion
This compound influences cell migration and invasion, and its role can vary depending on the cell type and context, particularly in cancer progression. nih.govplos.org
Regulation of Collective Cell Migration
This compound, often in conjunction with K18, plays a role in regulating collective cell migration. Loss of K8 and K18 can lead to increased collective emigration and invasiveness in some cancer cell types, such as breast cancer cells. biomolther.orgnih.govresearchgate.netnih.gov Studies using K8/18 stable knockdown have shown increased collective migration and invasiveness of epithelial cancer cells without necessarily inducing epithelial-mesenchymal transition (EMT). nih.govresearchgate.netnih.gov This increased motility in K8/18-depleted cells is associated with hyperactivation of the PI3K/Akt/NF-κB pathway and increased expression of MMP2 and MMP9. nih.govresearchgate.net
Phosphorylation of K8, specifically at Ser-431, can also regulate keratin reorganization and enhance the migration of epithelial tumor cells. biomolther.orgnih.gov Sphingosylphosphorylcholine (B14255) (SPC) can induce a perinuclear reorganization of keratin proteins via K8 phosphorylation at Ser-431, leading to increased migration of human pancreatic cancer cells. biomolther.orgnih.gov The MEK-ERK signaling cascade regulates SPC-induced keratin phosphorylation and reorganization. nih.gov
Conversely, keratin filaments, along with plakoglobin, can function as a "brake" for collective cell migration. molbiolcell.org Proper organization of K8/K18 networks and desmosomal structures, potentially mediated by proteins like Solo which binds to K8/K18 filaments, is important for decelerating collective migration. molbiolcell.org Knockdown of K8 can result in a loss of desmoplakin localization at cell borders and a failure of epithelial sheets to migrate as a collective unit. worktribe.com
Impact on Organelle Structure and Function
This compound plays a significant role in maintaining the structure and function of various cellular organelles, including the endoplasmic reticulum and mitochondria, and influences insulin (B600854) vesicle dynamics in pancreatic beta-cells. nih.govutupub.fiphysiology.org
Endoplasmic Reticulum Homeostasis and Protein Trafficking
This compound is involved in the regulation of endoplasmic reticulum (ER) homeostasis and protein trafficking, particularly in the context of ER-associated degradation (ERAD). nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net K8 acts as an ERAD modulator and may function as a scaffolding protein for early-stage ERAD complexes, influencing Hrd1-governed retrotranslocation and ubiquitination processes. nih.govnih.govresearchgate.net
Diminishing K8 concentration in cells can enhance the secretion of misfolded proteins, such as Z-alpha-1-antitrypsin (Z-A1AT) and F508del-CFTR, which are substrates of the ERAD pathway. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net K8 down-regulation can trigger ER failure and cellular apoptosis when ER stress is induced. nih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net K8 is recruited to ERAD complexes containing proteins like Derlin2, Sel1, and Hrd1 upon the expression of misfolded proteins. nih.govnih.govresearchgate.net
Mitochondrial Morphology, Distribution, and Function
This compound influences mitochondrial morphology, distribution, and function. utupub.finih.govphysiology.orgrwth-aachen.denih.gov In keratin-depleted cells, mitochondrial lipid homeostasis can be perturbed, with elevated levels of cardiolipin (B10847521) and phosphatidyl ethanolamine. rwth-aachen.de Keratin-binding proteins like trichoplein/mitostatin may regulate ER-mitochondrium tethering, potentially explaining the altered mitochondrial lipid homeostasis and other structural and functional changes observed in the absence of keratins. rwth-aachen.de
In livers of K8 knockout mice, mitochondria are significantly smaller and irregularly distributed. rwth-aachen.de A complex involving Pirh2 and keratins 8 and 18 may modulate mitochondrial distribution. rwth-aachen.de Knockdown of K8/K18 or Pirh2 can lead to abnormal juxtanuclear clustering of mitochondria and enhanced apoptosis. rwth-aachen.de Keratin deficiency can also affect mitochondrial hexokinase expression. rwth-aachen.de
In pancreatic beta-cells, loss of K8 leads to increased numbers of mitochondria that are rounder and have diffuse cristae. nih.gov The mitochondrial network in K8-deficient beta-cells is more fragmented, correlating with decreased levels of mitofusin 2 and trichoplein. nih.gov K8-deficient beta-cell mitochondria also show decreased levels of cytochrome c and a reduction in electron transport complexes I and IV, leading to loss of mitochondrial membrane potential and reduced ATP production. nih.gov
Data on the impact of K8 loss on mitochondrial function in beta-cells:
| Mitochondrial Parameter | K8 Wild-type Beta-cells | K8 Knockout Beta-cells |
| Mitochondrial Number | Normal | Increased |
| Mitochondrial Shape | Normal | Rounder |
| Cristae Morphology | Normal | Diffuse |
| Mitochondrial Network | Normal | More fragmented |
| Mitofusin 2 Levels | Normal | Decreased |
| Trichoplein Levels | Normal | Decreased |
| Total Cytochrome c Levels | Normal | Decreased |
| Mitochondrial Cytochrome c Levels | Normal | Decreased |
| Electron Transport Complex I | Normal | Reduced |
| Electron Transport Complex IV | Normal | Reduced |
| Mitochondrial Membrane Potential | Normal | Decreased |
| ATP Production | Normal | Reduced |
| Mitochondrial Motility | More stationary | Increased |
Insulin Vesicle Dynamics in Pancreatic Beta-Cells
This compound plays a role in the intracellular organization of pancreatic beta-cells, including the morphology and dynamics of insulin vesicles. biologists.comphysiology.orgnih.govnih.govbiologists.comresearchgate.netutupub.fi K8 and K18 are the predominant keratins in islet beta-cells. biologists.comnih.govnih.govbiologists.comresearchgate.net K8 deletion in mice has been shown to disrupt insulin vesicle morphology. biologists.comphysiology.orgnih.govnih.govbiologists.comresearchgate.netutupub.fi This disruption is associated with reduced glucose-stimulated insulin secretion and decreased pancreatic insulin content. biologists.comnih.govnih.govbiologists.comresearchgate.net
K8 is also important for the proper localization of the glucose transporter GLUT2 in beta-cells. physiology.orgnih.govnih.govbiologists.comresearchgate.netutupub.fi In K8-deficient beta-cells, GLUT2 localization is disrupted, with increased levels of cytoplasmic GLUT2 and mislocalization from the membrane to the cytoplasm. physiology.orgnih.govnih.govbiologists.comresearchgate.netutupub.fi This mislocalization correlates with resistance to high-dose streptozotocin (B1681764) (STZ)-induced injury, as GLUT2 is required for STZ uptake. physiology.orgnih.govnih.govbiologists.comresearchgate.netutupub.fi
Data on the impact of K8 deletion on beta-cell function and morphology:
| Parameter | K8 Wild-type Beta-cells | K8 Knockout Beta-cells |
| Fasting Glucose Levels | Normal | Lower |
| Glucose Tolerance | Normal | Increased |
| Insulin Sensitivity | Normal | Increased |
| Glucose-Stimulated Insulin Secretion | Normal | Reduced |
| Pancreatic Insulin Content | Normal | Decreased |
| Insulin Vesicle Morphology | Normal | Disrupted |
| GLUT2 Localization | Membrane | Disrupted (Cytoplasmic) |
| Resistance to High-Dose STZ Injury | Normal | Increased |
Contribution to Epithelial Barrier Function and Tissue Integrity
Keratin intermediate filaments, including those formed by KRT8, are essential for maintaining the structural integrity and mechanical resilience of epithelial cells. mdpi.comresearchgate.net In simple epithelia, which form single-layered sheets lining internal organs, KRT8 and its partners like KRT18 provide a crucial intracellular scaffold. udl.cat This scaffolding function is vital for supporting cellular stability and integrity in tissues that experience mechanical stress and rapid regeneration, such as the intestinal lining. researchgate.netbiorxiv.org
Studies using mouse models have provided significant insights into the role of KRT8 in maintaining epithelial integrity. For instance, targeted deletion of KRT8 in intestinal epithelial cells has been shown to disrupt tissue integrity and increase susceptibility to tumorigenesis in the colon. biorxiv.org KRT8-null mice exhibit a mild colitis-like phenotype, highlighting the importance of basal keratin levels for maintaining epithelial integrity. biorxiv.org Reduced keratin levels in KRT8+/- mice are associated with compromised stress-protective functions and altered ion transport, although without overt inflammation. biorxiv.org However, heterozygous KRT8 deletion does increase susceptibility to chemically-induced inflammation and colorectal cancer in mice, further underscoring its protective role in maintaining epithelial homeostasis. biorxiv.orgoup.com
While the mechanical function of keratins is well-established in the multilayered epithelia of external barrier tissues like the epidermis, emerging evidence suggests that simple epithelial keratins like KRT8 also contribute to protecting internal epithelia from a broader range of stresses. udl.cat
Regulatory Roles in Cellular Stress Response Mechanisms (e.g., Oxidative Stress)
KRT8 plays a significant role in protecting cells from various forms of stress, including oxidative stress. Intermediate filaments like KRT8 are known to reorganize and increase in expression upon cellular stress, forming new filaments or inclusions. oup.com This reorganization is part of the cellular stress response, providing protection against both mechanical and non-mechanical insults. oup.commdpi.com
Research indicates that KRT8 is involved in facilitating autophagy, a cellular process crucial for disposing of damaged organelles like mitochondria under oxidative stress. tandfonline.comkeystonesymposia.orgresearchgate.netnih.gov In retinal pigment epithelial (RPE) cells, upregulation and phosphorylation of KRT8 are observed under oxidative stress conditions, and this is accompanied by autophagy. keystonesymposia.orgnih.gov Increased expression of KRT8 following autophagy appears to provide a cytoprotective role in these cells. keystonesymposia.orgnih.gov However, KRT8 also exhibits a dual role, as its phosphorylation can induce pathological epithelial-mesenchymal transition (EMT) under oxidative stress, a process mediated by MAPK signaling pathways. keystonesymposia.orgresearchgate.netnih.gov Inhibition of autophagy further promotes EMT, which can be reversed by inhibiting MAPK. keystonesymposia.orgnih.gov This suggests that regulating KRT8 upregulation through autophagy while inhibiting KRT8 phosphorylation might be a strategy to prevent oxidative stress-induced EMT and cell death. keystonesymposia.orgnih.gov
Defective autophagy has been linked to the deregulation of keratin homeostasis, including KRT8. aacrjournals.org In autophagy-deficient cells, there can be an accumulation of phosphorylated KRT8, which is involved in stress-induced keratin remodeling. aacrjournals.org This highlights the role of autophagy in preserving cellular fitness by limiting oxidative stress and regulating keratin homeostasis. aacrjournals.org
Interaction with the Immune System and Inflammatory Responses
Keratins, including KRT8, interact with the immune system and are involved in inflammatory responses, particularly in epithelial tissues that serve as barriers between the body and the environment. oup.commdpi.comcell-stress.com The skin immune system, for example, is easily triggered due to the epidermis being at the border of external and internal environments. oup.com Similarly, the colonic epithelium interacts with gut microbiota on its luminal side and immune cells in the lamina propria on its basolateral side. oup.com
There is growing evidence that keratins can act as regulators of inflammation and immunity in multilayered epithelia. cell-stress.com While the exact mechanisms are still being elucidated, studies suggest that keratinocytes, which express keratins, can influence the immune response through the expression of cytokines and chemokines. mdpi.com
In the context of inflammatory bowel disease (IBD), keratin involvement in colon homeostasis is evident. KRT8-knockout mice spontaneously develop a chronic colitis-like inflammatory bowel disease resembling human ulcerative colitis, positioning this model as an epithelial-driven inflammation model. oup.com This suggests that KRT8 plays a protective role against colon inflammation. KRT8/KRT18 have been shown to co-immunoprecipitate with pro-caspase-1, a component of the inflammasome in the colon, suggesting that keratins may modulate inflammasome activity and protect against inflammation and tumorigenesis. oup.com
Furthermore, KRT8 has been identified as a potential self-antigen in the immunopeptidome of patients with coronary artery disease (CAD), a condition with a significant inflammatory component. researchgate.net Self-reactive immune responses to KRT8 may contribute to the inflammatory response observed in CAD. researchgate.net KRT8 expression can also be induced in inflammatory lesions, and it has been found to be upregulated in murine pancreatitis tissue, human chronic pancreatitis tissue, and human pancreatic adenocarcinoma tissue, suggesting a role in inflammation associated with these conditions. nih.gov
Involvement in Metabolic Regulation (e.g., Glucose Metabolism, Insulin Secretion)
This compound, often in conjunction with KRT18, is increasingly recognized for its involvement in metabolic regulation, particularly concerning glucose metabolism and insulin secretion. researchgate.netwjgnet.com Studies, largely utilizing KRT8-null mice, have revealed that keratins play a role in β-cell function and systemic blood glucose control. researchgate.netabo.finih.gov
Loss of KRT8 in mice leads to several alterations in glucose metabolism, including lower fasting glucose levels, increased glucose tolerance, and increased insulin sensitivity. researchgate.netwjgnet.comnih.gov These mice also show reduced glucose-stimulated insulin secretion and decreased pancreatic insulin content. researchgate.netwjgnet.comnih.gov Disruptions in the localization of glucose transporter 2 (GLUT2) and altered insulin vesicle morphology have been observed in KRT8-deficient β-cells. nih.gov The increased levels of cytoplasmic GLUT2 in KRT8-null mice correlated with resistance to high-dose streptozotocin-induced injury, although KRT8 deletion did not confer long-term protection from this type of diabetes. nih.gov
Research also indicates that KRT8/KRT18 intermediate filaments impact insulin-dependent glucose metabolism regulation in the liver. researchgate.netwjgnet.com Loss of KRT8/KRT18 in hepatoma cells has been shown to lead to distinct alterations in hexokinase status, affecting insulin signaling-dependent regulation of glucose-mediated glycogen (B147801) formation. wjgnet.com KRT8/KRT18-deficient hepatocytes and/or hepatoma cells exhibit increased glucose uptake, glucose-6-phosphate formation, lactate (B86563) release, and glycogen formation compared to their counterparts with intact intermediate filaments. wjgnet.comresearchgate.net This suggests a key regulatory role for KRT8/KRT18 in glucose metabolism in hepatic cells, potentially through modulating mitochondrial hexokinase status and insulin-mediated signaling. researchgate.net
Furthermore, KRT8 was found to be prominent among proteins upregulated in isolated mouse pancreatic islets after exposure to a high glucose concentration, suggesting its involvement in the response to hyperglycemia. researchgate.net These findings collectively indicate that KRT8/KRT18 intermediate filaments exert a regulatory role in pancreatic β-cell intracellular organization and insulin secretion, as well as influencing hepatic glucose metabolism. researchgate.netnih.govresearchgate.net
Molecular and Cellular Mechanisms of Keratin 8 in Pathophysiology
Contributions to Hepatic Disease Pathogenesis
Keratin (B1170402) 8, in partnership with K18, constitutes the sole cytoplasmic intermediate filament pair in adult hepatocytes, highlighting their critical role in liver function and integrity. physiology.orgnih.govpnas.org The absence or mutation of K8 or K18 in both humans and mice leads to increased susceptibility of hepatocytes to injury and apoptosis. pnas.orgresearchgate.net This compromised cellular resilience is a significant factor in the predisposition to acute and chronic end-stage liver diseases, including cirrhosis. pnas.orgresearchgate.net
Mechanisms of Liver Injury and Fibrosis
K8/K18 intermediate filaments are essential for maintaining hepatocyte structure and protecting cells from mechanical and non-mechanical stresses. mdpi.com In the context of liver injury, the keratin network provides crucial cytoprotection. researchgate.netnih.gov Studies in transgenic mouse models have demonstrated that the absence or mutation of K8/K18 predisposes the liver to damage induced by various stresses, including toxins and agents that trigger apoptosis. nih.govnih.govnih.govd-nb.info
One of the key mechanisms involves the role of keratins in preventing apoptosis. jci.org Mutant K8/K18 can increase the susceptibility of hepatocytes to apoptosis induced by factors like Fas activation. researchgate.netnih.gov Furthermore, alterations in keratin phosphorylation, particularly at sites like K8 Ser73, have been linked to increased susceptibility to liver injury. nih.govrupress.org K8 may act as a "phosphate sponge" for stress-activated kinases, and impaired phosphorylation due to mutations can disrupt this protective mechanism. rupress.org
Mallory-Denk bodies (MDBs), characteristic protein aggregates found in various liver diseases such as alcoholic and non-alcoholic steatohepatitis, are primarily composed of ubiquitinated K8/K18. physiology.orgnih.govuc.ptnih.gov The formation of MDBs is associated with cytoskeleton alterations and is considered a marker of steatohepatitis. uc.pt An increased ratio of K8 to K18 is also considered essential for MDB formation. physiology.orgnih.gov
Keratin variants have also been associated with the progression of liver fibrosis. researchgate.netnih.govplos.orgresearchgate.net Studies in patients with chronic hepatitis C and primary biliary cirrhosis have shown an association between K8/K18 variants and increased liver fibrosis. researchgate.netplos.orgresearchgate.net Transgenic mouse models expressing mutant keratins have also demonstrated increased susceptibility to liver fibrosis induced by certain agents. nih.gov
Role of K8 Mutations in Susceptibility to Liver Disorders
Mutations in the KRT8 gene, encoding Keratin 8, have been identified as risk factors for developing both cryptogenic and non-cryptogenic forms of liver disease. researchgate.netnih.govgoogle.comtechlinkcenter.org These mutations are found in patients with a variety of liver disorders, including viral hepatitis, biliary atresia, alcoholic liver disease, primary biliary cirrhosis, and cryptogenic cirrhosis. nih.govgoogle.comtechlinkcenter.org
While most keratin mutations causing skin diseases are autosomal dominant with high penetrance, K8/K18 mutations associated with liver disease appear to have incomplete penetrance, suggesting they act as predisposing factors rather than direct causes. nih.govgoogle.com The presence of these mutations increases the likelihood of developing liver disease, particularly when combined with other environmental or genetic factors. biologists.comnih.gov
Specific K8 mutations, such as G61C (or G62C depending on the numbering convention), Y53H, and R341H, have been identified in patients with liver disease and studied in experimental models. researchgate.netmdpi.comnih.govrupress.orgplos.org These mutations can affect keratin filament assembly and stability, impair their protective functions, and increase susceptibility to liver injury and apoptosis. biologists.comresearchgate.netnih.govrupress.org
Data on the frequency of K8/K18 mutations in liver disease cohorts compared to control groups highlight their association with increased disease susceptibility. nih.govgoogle.com
Table 1: Examples of K8 Mutations and Associated Liver Conditions
| K8 Mutation | Associated Liver Condition(s) | Source(s) |
| G61C/G62C | Cryptogenic cirrhosis, Liver disease predisposition, Liver injury | researchgate.netmdpi.comnih.govrupress.org |
| Y53H | Cryptogenic cirrhosis, Liver disease predisposition | nih.govgoogle.com |
| R341H | Hemochromatosis (associated with intronic variant) | plos.org |
Participation in Inflammatory Bowel Disease (IBD) Mechanisms
This compound is also a major intermediate filament protein in the intestinal epithelium, where it contributes to maintaining epithelial integrity and function. biologists.comoncotarget.compnas.orgresearchgate.net Alterations in K8 expression or function have been implicated in the pathogenesis of Inflammatory Bowel Disease (IBD), a group of chronic inflammatory disorders of the gastrointestinal tract that includes Crohn's disease and ulcerative colitis. biologists.comoncotarget.combiologists.comresearchgate.net
Colonic Hyperplasia and Colitis Development
Studies using K8-null mice have provided significant insights into the role of K8 in intestinal health. K8-deficient mice develop colonic hyperplasia and chronic spontaneous colitis, demonstrating a protective role for K8 in the colon. oncotarget.compnas.orgbiologists.comoup.com This phenotype is influenced by the mouse genetic background and can be reversed by antibiotic treatment, suggesting a role for gut microbiota in disease development in the absence of functional K8. pnas.orgbiologists.com
The loss of K8 in the colon leads to rapid changes, including crypt elongation and diarrhea, followed by epithelial erosion and cell exfoliation. physiology.orgozgene.com This indicates that K8 is crucial for maintaining the structural integrity and normal physiology of the colonic epithelium. physiology.orgozgene.com
Impact on Intestinal Epithelial Barrier Function
The intestinal epithelium forms a critical barrier preventing the translocation of luminal contents, including bacteria and their products, into the underlying tissue. Keratin filaments, anchored to cell-cell junctions like desmosomes, contribute to the mechanical stability of this barrier. researchgate.netmdpi.com
K8 plays a role in maintaining the integrity of the intestinal epithelial barrier. oncotarget.comnih.gov Studies have shown that K8 deficiency or mutations can compromise this barrier function, leading to increased colonic permeability. oncotarget.comphysiology.orgozgene.comnih.gov This increased permeability can allow greater exposure to luminal antigens, potentially triggering or exacerbating inflammation in the gut, a key feature of IBD. biologists.comoncotarget.com
In vitro studies using human colonocytes expressing IBD-associated K8 mutations have demonstrated that these mutations can increase paracellular permeability and affect the distribution of tight junction components, further supporting the role of K8 in barrier function. nih.gov
Interaction with Gut Microbiota Homeostasis
The gut microbiota plays a significant role in the development and perpetuation of IBD. This compound appears to influence gut microbiota composition and homeostasis, thereby impacting susceptibility to colitis. oncotarget.comnih.govresearchgate.netnih.gov
K8-deficient mice exhibit an altered gut microbiota composition, with an increase in certain bacterial phyla, such as Firmicutes and Proteobacteria, and a decrease in others, like Bacteroidetes and Verrucomicrobia, in the context of colitis-associated colorectal cancer. nih.govresearchgate.netnih.gov This dysbiosis is thought to contribute to the increased susceptibility to colitis and associated tumorigenesis observed in these mice. oncotarget.comnih.govresearchgate.netnih.gov
The observation that antibiotic treatment can ameliorate colitis in K8-deficient mice suggests that luminal bacteria play a role in triggering inflammation when the epithelial barrier is compromised due to K8 deficiency. pnas.orgbiologists.com This highlights a complex interplay between K8, epithelial barrier function, and the gut microbiota in maintaining intestinal health. oncotarget.combiologists.comnih.gov
Table 2: Impact of K8 Deficiency/Mutation on Intestinal Phenotypes
| Phenotype | Observation in K8-deficient Mice or Cells | Source(s) |
| Colonic Hyperplasia | Observed | oncotarget.compnas.org |
| Chronic Spontaneous Colitis | Observed | oncotarget.compnas.orgbiologists.com |
| Increased Colonic Permeability | Observed | oncotarget.comphysiology.orgozgene.comnih.gov |
| Altered Gut Microbiota | Observed | nih.govresearchgate.netnih.gov |
| Increased Susceptibility to CAC | Observed | oncotarget.comnih.govresearchgate.netnih.gov |
| Impaired Barrier Function (in vitro) | Observed with K8 mutations | nih.gov |
Role in Cancer Progression and Tumorigenesis
This compound, often paired with Keratin 18 (KRT18), is a major component of the intermediate filament cytoskeleton in simple epithelia, and its expression is generally maintained during tumorigenesis in carcinomas originating from these tissues. nih.govnih.govthieme-connect.com However, the role of KRT8 in cancer is complex and can be controversial, with both pro- and anti-tumorigenic functions reported depending on the cancer type and context. biomolther.org Aberrant expression of KRT8 has been observed in various cancers, and it is considered a potential biomarker. nih.gov
Mechanisms in Pancreatic, Gastric, Oral Squamous Cell, Breast, Lung, Colorectal, and Prostate Carcinomas
In pancreatic cancer, KRT8 phosphorylation, particularly at Ser-431, is implicated in promoting the perinuclear reorganization of keratin filaments, which enhances the migration of pancreatic cancer cells. thieme-connect.combiomolther.orgbiomolther.orgelifesciences.org Sphingosylphosphorylcholine (B14255) (SPC) can induce this reorganization and phosphorylation via pathways involving JNK, ERK, and protein phosphatase 2A (PP2A). thieme-connect.combiomolther.orgbiomolther.org Transgenic mice expressing human KRT8 have shown progressive exocrine pancreas alterations resembling characteristics of pancreatic ductal adenocarcinoma (PDAC), suggesting a role for KRT8 in creating a permissive environment for tumorigenesis. researchgate.net
In gastric cancer, the MEK-ERK signaling cascade regulates SPC-induced KRT8 phosphorylation and reorganization, contributing to enhanced migration of gastric cancer cells. thieme-connect.com
In breast cancer, the role of KRT8/18 appears complex and sometimes contradictory in the literature. Loss of KRT8 and KRT18 has been linked to increased collective emigration and invasiveness of breast cancer cells. biomolther.org Conversely, overexpression of KRT8 in invasive breast cancer cell lines has been shown to decrease proliferation, motility, invasion, and metastasis in vivo. plos.org Downregulation of KRT8 in less invasive breast cancer cell lines increased transformation potential, motility, and invasion. plos.org These findings suggest that the presence of KRT8/18 might correlate with a less invasive phenotype, while its absence correlates with a highly invasive, dedifferentiated phenotype in breast cancer. plos.org KRT8/18 expression has also been associated with drug resistance, invasion, and metastasis in breast carcinomas. plos.org High levels of phosphorylated KRT8 (Ser73) in human breast tumors have been inversely correlated with Beclin 1 expression, suggesting a link between altered KRT8 phosphorylation and autophagy deficiency, which may be associated with more aggressive malignancies. aacrjournals.org
In colorectal cancer (CRC), reduced expression of KRT8 has been associated with shorter patient survival, possibly linked to epithelial-mesenchymal transition. biologists.comnih.gov KRT8 is downregulated in colorectal tumors compared to para-cancer tissues and may be important for preventing colitis-associated CRC tumorigenesis. nih.gov KRT8/KRT18 can co-immunoprecipitate with pro-caspase-1, a component of the inflammasome in the colon, suggesting that keratins modulate inflammasome activity and protect the colon from inflammation and tumorigenesis. oup.com Loss of KRT8 in mice leads to dramatically increased numbers of tumors in the distal colon in CRC models. oup.com
In prostate cancer, KRT8 is expressed in luminal epithelial cells. nih.govpnas.org Differential immunohistochemical staining of KRT8 is observed in human prostate cancer tissue compared to normal tissue. nih.gov KRT8 is also present on the cell surface of transformed prostate cancer cell lines, with high levels observed on invasive cell lines. nih.govresearchgate.net
Regulation of Epithelial-Mesenchymal Transition (EMT)
Continuous phosphorylation of keratin can lead to the loss of keratin, which is considered a feature of EMT. biomolther.org Proteins involved in keratin phosphorylation and reorganization may also play a role in EMT. biomolther.org The loss of KRT8/18 expression is considered a hallmark of EMT and is associated with metastasis and chemoresistance. nih.govnih.gov However, some studies suggest that KRT8/18 loss can promote collective cancer cell migration and invasiveness without necessarily inducing a full EMT. nih.govnih.gov KRT8 has been reported to be involved in the EMT of gastric cancer cells. nih.gov In retinal pigment epithelial cells, KRT8 phosphorylation and autophagy are implicated in TGF-β2-induced EMT. nih.gov High keratin gene signature expression, including KRT8, has been shown to drive EMT through enhanced TGF-β signaling pathway activation in lung adenocarcinoma. researchgate.net
Influence on Chemoresistance Pathways
Overexpressed KRT8 and KRT18 have been shown to contribute to cancer chemoresistance and resistance to apoptosis induced through death receptors like TNFR-1 and Fas. oncotarget.comnih.gov In breast cancer cells, KRT8/KRT18 negatively regulate TRAIL-induced apoptosis. nih.gov Higher levels of KRT8/KRT18 are consistently found in TRAIL-resistant breast cancer cells compared to sensitive ones. nih.govresearchgate.net Knockdown of KRT8 increased the expression of the death receptor DR5 on the cell surface and sensitized cells to TRAIL-induced apoptosis. nih.gov Conversely, ectopic expression of KRT8/KRT18 downregulated DR5 protein expression. nih.gov KRT8/KRT18 appear to physically interact with DR5, regulating apoptotic signaling. nih.gov Loss of KRT8/KRT18 has also been shown to increase the sensitivity of hepatocellular carcinoma cells to cisplatin. frontiersin.org
Molecular Basis of Externalized this compound (eK8) in Cancer Aggressiveness
Externalized this compound (eK8), present on the surface of cancer cells, is being explored as a potential therapeutic target. mdpi.com eK8 is anchored at the plasma membrane of several types of colorectal cancer cells and plays a key role in colorectal tumorigenesis. mdpi.com eK8 mediates bidirectional signaling, influencing the tumor microenvironment by promoting extracellular matrix degradation and impacting intracellular apoptotic machinery to regulate tumor cell death. mdpi.com eK8 has been shown to interfere with the plasminogen/tissue-type plasminogen activator system and participate in plasminogen-dependent activation of matrix metalloproteinases, contributing to invasion in breast cancer. mdpi.com In prostate cancer, eKRT8 enhances the proteolytic activity of the plasminogen activation system, increasing the rate of plasmin activity and enhancing the plasmin-mediated proteolysis of vitronectin, an important component of the prostate extracellular matrix. nih.gov This suggests that eKRT8 may be an important marker in prostate cancer progression. nih.gov
Involvement in Diabetes Mellitus and Pancreatic Beta-Cell Dysfunction
Keratin intermediate filament proteins, including KRT8 and KRT18 as the main beta-cell keratins, are important for the structural stability of epithelial cells and protection from stress. abo.finih.govnih.govphysiology.org Mutations in keratins are associated with various human diseases, but their involvement in diabetes and beta-cell biology is still being elucidated. abo.finih.gov Research indicates that keratins participate in maintaining blood glucose regulation, beta-cell protein targeting, mitochondrial function, and insulin (B600854) content. abo.fi Reduced KRT8 levels have been shown to increase murine diabetes susceptibility. abo.fi Early diabetes development is accompanied by keratin upregulation in pancreatic beta-cells, suggesting a role in stress responses. abo.finih.gov
Loss of beta-cell KRT8 in mice leads to a major reduction in KRT18 and makes islets more fragile. physiology.org These beta-cells show disjointed plasma membrane organization, reduced membranous E-cadherin, and smaller mitochondria with diffuse cristae. physiology.org Lack of beta-cell KRT8 also results in reduced glucose-stimulated insulin secretion despite undisturbed systemic blood glucose regulation. physiology.org KRT8 deletion can disrupt GLUT2 localization and insulin vesicle morphology in beta-cells. nih.govnih.gov Increased levels of cytoplasmic GLUT2 in KRT8-deficient mice correlated with resistance to high-dose streptozotocin (B1681764) (STZ)-induced injury, as GLUT2 is required for STZ uptake. nih.govnih.govphysiology.org However, KRT8 deletion did not confer long-term protection from STZ-induced diabetes, and prolonged STZ stress increased exocrine damage in KRT8-deficient mice. nih.govnih.gov Beta-cell keratin upregulation occurs during chronic islet stress in diabetic mice models, suggesting a role for keratins in non-acute islet stress responses. nih.govnih.gov Partial KRT8 deficiency reduces beta-cell stress tolerance and aggravates diabetes development in response to STZ. worktribe.com KRT8 is required for islet and beta-cell structural integrity, normal mitochondrial morphology, and GLUT2 plasma membrane targeting, impacting STZ sensitivity and systemic insulin responses. physiology.org
Associations with Rare Diseases (e.g., Alexander Disease, Nephrotic Syndrome, Intervertebral Disc Degeneration)
Mutations and altered expression of this compound have been implicated in the pathogenesis of several rare diseases, highlighting its diverse roles beyond structural support in specific cellular contexts.
Alexander Disease
Alexander Disease is a rare and fatal neurological disorder characterized by the accumulation of Rosenthal fibers, which are cytoplasmic inclusions primarily composed of glial fibrillary acidic protein (GFAP), a different intermediate filament protein. While GFAP mutations are the primary cause of Alexander Disease, research suggests a potential association between KRT8 and GFAP in the disease context. The association of GFAP with KRT8 may promote the phosphorylation of this compound. nih.gov Studies have also observed that a phosphotyrosine site (Tyr-267) in the rod domain of KRT8 is conserved in many IFs, including the paralogous tyrosine (Y242D) in GFAP, which is mutated in Alexander Disease. This suggests that this tyrosine residue is an important determinant of IF assembly and solubility and can be dynamically modulated by phosphorylation, potentially contributing to the irregular filament organization and diminished solubility observed in Alexander Disease. nih.gov
Nephrotic Syndrome
Nephrotic Syndrome is a kidney disorder characterized by damage to the glomeruli, leading to excessive protein leakage into the urine. A common inherited form of Nephrotic Syndrome is caused by mutations in the NPHS2 gene, which encodes podocin, a key protein in kidney podocytes essential for glomerular filtration. kidneyresearchuk.org The most frequent mutation, R138Q, results in misfolded podocin that is retained in the endoplasmic reticulum and fails to traffic to the cell membrane where it functions. kidneyresearchuk.orgnih.gov Recent research has provided evidence that this misfolded podocin R138Q protein complexes with this compound, preventing its correct trafficking to the plasma membrane. nih.gov This interaction between misfolded podocin and KRT8 is a potential therapeutic target, suggesting that disrupting this binding could help restore podocin trafficking and kidney function in patients with this form of inherited Nephrotic Syndrome. kidneyresearchuk.orgpatentguru.com
Intervertebral Disc Degeneration
Intervertebral Disc Degeneration (IDD) is a common condition characterized by the breakdown of the intervertebral discs, which can lead to pain and neurological symptoms. This compound has been identified as a marker of notochord cells, which are important for the development and maintenance of the nucleus pulposus (NP), the inner core of the intervertebral disc. nih.govmdpi.com Studies have shown a down-regulated expression of KRT8 in degenerated human NP tissue. nih.govtandfonline.com Furthermore, research using conditional knockout mouse models has demonstrated that the absence of KRT8 in NP aggravates load-induced IDD in vivo. tandfonline.comresearchgate.net Conversely, overexpression of KRT8 has been shown to increase the resistance of NP cells to apoptosis and degeneration induced by overloading in vitro. tandfonline.comresearchgate.net Molecular mechanisms underlying this protective role include the finding that excessive mechanical load activates protein kinase N (PKN), which phosphorylates KRT8 at Ser43. This phosphorylation impairs autophagosome initiation, contributing to disc degeneration. tandfonline.com These findings suggest a protective role for KRT8 in IDD and highlight the potential of targeting KRT8 or its associated pathways as a therapeutic strategy. tandfonline.comresearchgate.net
Data from research findings on this compound's association with these rare diseases can be summarized in the following table:
| Rare Disease | This compound Association | Key Findings |
| Alexander Disease | Potential association with GFAP; interaction may promote KRT8 phosphorylation. nih.gov Conserved phosphotyrosine site in KRT8 rod domain implicated in filament assembly/solubility. nih.gov | Interaction with GFAP may influence KRT8 phosphorylation. nih.gov Phosphorylation at Tyr-267 in KRT8 (and paralogous site in GFAP) affects filament organization and solubility. nih.gov |
| Inherited Nephrotic Syndrome | This compound binds to misfolded podocin (R138Q mutation). nih.gov | Binding of KRT8 to misfolded podocin prevents its trafficking to the cell membrane. nih.gov Disrupting this interaction is a potential therapeutic approach. kidneyresearchuk.orgpatentguru.com |
| Intervertebral Disc Degeneration | Down-regulated expression in degenerated discs. nih.govtandfonline.com Protective role against load-induced degeneration. tandfonline.comresearchgate.net | Reduced KRT8 expression correlates with degeneration severity. nih.gov KRT8 knockout aggravates degeneration; overexpression is protective. tandfonline.comresearchgate.net Phosphorylation by PKN contributes to degeneration. tandfonline.com |
Table 1: Associations of this compound with Select Rare Diseases
Advanced Methodological Approaches for Keratin 8 Research
Genetic Manipulation and Model Systems
Genetic manipulation techniques are crucial for understanding the in vivo and in vitro consequences of altered Keratin (B1170402) 8 expression or function. Model systems, including genetically modified animals and cell cultures, provide valuable platforms for these studies.
Transgenic Animal Models (e.g., K8-null, K8-mutant, K8-overexpressing mice)
Transgenic mouse models have been instrumental in elucidating the physiological roles of Keratin 8, particularly in simple epithelia like those in the liver, pancreas, and digestive system. These models involve altering the KRT8 gene to study the effects of the presence, absence, or modification of the K8 protein.
K8-null mice: These mice lack functional this compound. Studies using K8-null mice have demonstrated the importance of K8/K18 in protecting hepatocytes from mechanical and nonmechanical stresses. nih.gov For instance, K8-null mice exhibit high susceptibility to liver injury, which has contributed to identifying K8 and K18 variants in patients with end-stage liver disease. nih.gov K8-null mice also show altered glucose regulation, including lower fasting blood glucose levels, increased glucose tolerance, and insulin (B600854) sensitivity, along with reduced pancreatic insulin content and disrupted insulin vesicle morphology. researchgate.net In the gallbladder, K8-null mice show markedly depleted levels of K8, K18, and K19, with some compensatory K7 overexpression. biologists.com While K8-null gallbladders were equally susceptible to lithogenic diet-induced injury as wild-type, their livers showed more severe injury. biologists.com K8-knockout mice also manifest an early chronic ulcerative colitis-like inflammatory bowel disease and epithelial hyperproliferation in the colon. researchgate.net
K8-mutant mice: These models express specific mutations in the KRT8 gene, often mimicking mutations found in human diseases. Transgenic mice expressing K8 mutations, such as K8 R341H and G62C, have been used to study their impact on liver protection and susceptibility to injury. researchgate.netmdpi.com Both K8 Ser74-Ala (S74A) and G62C mutations inhibit S74 phosphorylation, and transgenic mice overexpressing K8 S74A or G62C are vulnerable to liver injury. researchgate.net Mice expressing K8 G62C or S74A mutations also showed markedly enhanced lethality compared to control mice when subjected to acute and chronic lung injuries. researchgate.net
K8-overexpressing mice: These models have elevated levels of this compound. Studies using K8-overexpressing mice, sometimes co-expressing K18, have investigated the role of increased keratin levels in pathologies like Mallory body formation in the liver. nih.gov K8 overexpression, or K8/K18 overexpression, increased mK8 RNA and protein levels in the liver. nih.gov In aging mice, only K8-overexpressing livers spontaneously developed small aggregates resembling pre-Mallory bodies. nih.gov Increased ratios of K8/K18 are related to the production of Mallory-Denk bodies, and their formation increases in K8 overexpression or K18 knock-out mice. mdpi.com
Transgenic mouse models provide valuable in vivo systems to study the complex interactions of this compound with other cellular components and its contribution to tissue homeostasis and disease pathogenesis.
Gene Editing Technologies (e.g., CRISPR/Cas9, shRNA knockdown)
Gene editing technologies enable precise manipulation of the KRT8 gene in cell lines and model organisms, allowing for the creation of knockout, knockdown, or knockin models.
CRISPR/Cas9: The CRISPR/Cas9 system is a powerful tool for targeted gene disruption or modification. researchgate.net It has been used to generate knockout cell lines with abrogated gene function. researchgate.netnih.gov While primarily discussed in the context of other keratin genes like KRT9 in the provided search results, the principles and techniques are applicable to KRT8 gene editing to create K8-null or K8-mutant cell lines or animal models. nih.govresearchgate.net CRISPR/Cas9 can be used to introduce specific mutations or deletions in the KRT8 gene to study the functional consequences of these alterations. nih.govnih.gov
shRNA knockdown: Short hairpin RNAs (shRNAs) are used to repress target gene expression by inducing mRNA cleavage and repressing translation. vectorbuilder.com shRNA-mediated knockdown of K8/K18 has been successfully used in cell culture to reduce keratin expression and study the resulting cellular phenotypes, such as changes in apoptosis sensitivity or biochemical composition. researchgate.netnih.govnih.gov While shRNA typically results in reduced protein levels rather than complete absence, it provides a valuable method for studying the effects of partial loss of this compound function. vectorbuilder.com
These gene editing technologies provide researchers with the ability to precisely control this compound expression and sequence, facilitating detailed investigations into its cellular roles and disease associations.
Biochemical and Biophysical Characterization Techniques
Biochemical and biophysical methods are employed to study the this compound protein itself, including its purification, assembly properties, and interactions with other molecules.
Protein Purification and Recombinant Keratin Studies
Purifying this compound protein, particularly recombinant forms, is essential for in vitro studies of its intrinsic properties and interactions.
Protein Purification: Keratin proteins can be purified from tissues or expressed recombinantly in systems like Escherichia coli. biologists.combiorxiv.org Purification protocols typically involve isolating keratins from inclusion bodies in bacteria, followed by chromatographic steps. biorxiv.org Purified recombinant keratins, such as human K8, can be used for various biochemical and biophysical assays. biorxiv.orgnih.gov
Recombinant Keratin Studies: Using recombinant this compound allows researchers to study the protein in isolation or in combination with other defined components, free from the complexity of the cellular environment. Recombinant human K8 has been successfully obtained and used in studies, for example, to investigate its antigenicity in diseases like rheumatoid arthritis. nih.gov Recombinant K8, often paired with recombinant K18, is crucial for in vitro filament assembly assays. biologists.comresearchgate.netportlandpress.com Studies using recombinant keratins have also explored their potential in biomaterial applications, such as hemostasis. tandfonline.com Recombinant proteins offer higher purity compared to extracted keratins, which is advantageous for mechanistic studies. tandfonline.com
Recombinant protein technology provides a controlled system for studying the biochemical behavior of this compound.
In Vitro Filament Assembly Assays
In vitro assembly assays are used to study the process by which purified this compound and its type I partners, like K18, assemble into intermediate filaments.
Assembly Process: Keratin filament assembly is a hierarchical process. Type I and type II keratins, such as K8 and K18, first form coiled-coil heterodimers. biologists.comportlandpress.com These heterodimers then associate in an antiparallel and staggered fashion to form non-polar tetramers. portlandpress.com Typically, four to eight keratin tetramers associate laterally to generate unit length filaments, which then elongate by end-on intercalation into 10-nm filaments. portlandpress.com
Assay Methodology: In vitro assembly is typically initiated by dialyzing purified keratin proteins against a low-salt buffer. biologists.com The efficiency of assembly can be assessed by techniques such as sedimentation assays, where assembled filaments are pelleted by ultracentrifugation, separating them from unassembled keratin in the supernatant. biologists.comresearchgate.net Electron microscopy of negatively stained preparations is used to visualize the morphology and length of the assembled filaments. biologists.comresearchgate.net
Research Findings: In vitro assembly assays have been used to demonstrate that wild-type K8 and K18 readily assemble into filaments. researchgate.net These assays are particularly valuable for investigating the impact of this compound mutations on filament formation. Studies have shown that certain K8 mutations found in diseases like inflammatory bowel disease can have detrimental effects on K8/K18 filament assembly, resulting in shorter, less uniform filaments and increased small particulate aggregates compared to wild-type keratins. biologists.comresearchgate.netresearchgate.net These assays complement cell culture studies and provide insights into the intrinsic assembly properties of this compound and its variants.
In vitro filament assembly assays are critical for understanding the fundamental process of keratin polymerization and how it is affected by factors like mutations or post-translational modifications.
Co-immunoprecipitation and Protein Complex Analysis
Co-immunoprecipitation (Co-IP) is a widely used technique to identify proteins that physically interact with a target protein, such as this compound. This method involves using an antibody specific to this compound to pull down this compound along with any interacting proteins from cell lysates. Subsequent analysis, often by Western blotting or mass spectrometry, reveals the composition of protein complexes containing this compound.
Research has demonstrated the utility of Co-IP in identifying this compound interaction partners. For instance, Co-IP experiments have shown that this compound/18 co-immunoprecipitates with Lamin A and the LINC complex protein SUN2, indicating a molecular connection between keratins and nuclear lamins in colonic epithelial cells. molbiolcell.org Conversely, Lamin A also co-immunoprecipitates this compound, Keratin 18, and Keratin 19. molbiolcell.org Adding crosslinking agents during Co-IP can stabilize this compound/18 heterodimer and tetramer complexes, aiding in their analysis. researchgate.net
Co-immunoprecipitation has also been instrumental in revealing the association of this compound with components of the endoplasmic reticulum-associated degradation (ERAD) complexes, including Derlin2, Sel1, and Hrd1, particularly upon the expression of misfolded proteins like Z-alpha-1-antitrypsin (Z-A1AT) and F508del-CFTR. nih.govresearchgate.net Treatment with small molecules that inhibit this compound interaction can decrease the recruitment of this compound and Derlin2 to higher-order ERAD complexes. nih.govresearchgate.net
Co-IP can also be used to investigate the interaction between this compound and kinases, such as Aurora B kinase, which phosphorylates this compound during cell division. biorxiv.org
Kinase and Phosphatase Activity Assays
Kinase and phosphatase activity assays are essential for understanding how the phosphorylation status of this compound is regulated. These assays measure the enzymatic activity of kinases that phosphorylate this compound or phosphatases that dephosphorylate it.
Studies have utilized in vitro kinase assays to identify specific kinases that target this compound and map the phosphorylation sites. For example, in vitro kinase assays followed by mass spectrometry analysis have shown that Aurora B kinase phosphorylates this compound at multiple sites, including Serine 34, during cell division. biorxiv.org
Protein Kinase C (PKC) has also been shown to phosphorylate this compound. researchgate.net Specifically, PKC delta phosphorylates Serine 73 of this compound, which regulates the shear stress-mediated disassembly of keratin intermediate filaments in alveolar epithelial cells. biomolther.org Calmodulin-dependent protein kinase II (CAMK II) has also been reported to phosphorylate this compound on serine and threonine residues, although specific sites were not detailed in one review. biomolther.org
Phosphatase activity assays, often involving the use of phosphatase inhibitors or recombinant phosphatases, help determine the role of specific phosphatases in this compound dephosphorylation. Protein phosphatase-2A (PP2A) has been shown to associate with and dephosphorylate this compound, specifically at Serine 431, after hyposmotic stress in a cell-specific manner. biologists.com Inhibition of phosphatases can lead to hyperphosphorylation and solubilization of keratins. molbiolcell.org
Advanced Imaging and Microscopy Techniques
Advanced imaging and microscopy techniques are crucial for visualizing this compound filament dynamics, network organization, and localization within the cell at high resolution.
Live-Cell Imaging of Filament Dynamics (e.g., FRAP, Photoactivation)
Live-cell imaging techniques, such as Fluorescence Recovery After Photobleaching (FRAP) and photoactivation, are invaluable for studying the dynamic behavior of this compound filaments in living cells. These methods allow researchers to track the movement, assembly, disassembly, and subunit exchange of fluorescently labeled keratin proteins.
Time-lapse imaging of fluorescently labeled keratins, combined with FRAP and photoactivation, has revealed striking features of keratin dynamics, demonstrating a constant cycle of assembly and disassembly. nih.govresearchgate.net FRAP analysis has shown the turnover of keratin particles and suggested a role for subunit exchange during filament network assembly. nih.gov Photoactivation experiments have resulted in filaments with segments of differently colored keratins, and the decreasing length of these segments over time suggests a constant process of severing and re-annealing. nih.gov
These techniques have shown that soluble keratin oligomers assemble into particles, which then fuse into short filaments that are transported towards the cell center. nih.gov FRAP experiments have been important in deciphering the role of subunit exchange during the assembly and disassembly cycle of the entire keratin network. researchgate.net Photoactivatable GFP fused to this compound has been used to monitor fluorescence in different cell regions, revealing the appearance of fluorescence in non-activated parts and concentration in the perinuclear domain, while peripheral fluorescence is generated from new filament formation. rwth-aachen.debiologists.com
FRAP and photoactivation are standard methods for examining the dynamics of fluorescent protein-labeled structures like keratin filaments. pnas.org While variability can be a challenge, using defined cells and standardized protocols can help obtain reproducible results. pnas.org
Immunofluorescence and Immuno-electron Microscopy
Immunofluorescence microscopy (IF) and immuno-electron microscopy (IEM) are powerful techniques for visualizing the localization and organization of this compound within cells and tissues using specific antibodies. IF provides a general overview of this compound distribution, while IEM offers higher resolution to examine its association with other cellular structures.
Immunofluorescence is widely used to visualize this compound and its co-localization with other proteins. Antibodies against this compound are available for IF applications. biocompare.comabcam.com Immunofluorescence analysis can reveal the staining pattern of this compound in different cell types and tissues, such as luminal epithelial cells. abcam.com It can also be used to assess the subcellular localization of phosphorylated this compound using phospho-specific antibodies. biorxiv.org
Immuno-electron microscopy allows for the precise localization of this compound at the ultrastructural level using antibodies coupled to electron-dense markers like gold particles. This technique can provide detailed information about how this compound filaments interact with other organelles and cellular structures. Immuno-electron microscopic identification of keratins, including this compound, has been performed in human materno-foetal interaction zones. nih.gov While immunofluorescence might not show significant differences in keratin expression in certain contexts, immuno-electron microscopy can reveal significant differences. nih.gov Antibodies against keratins, such as Cytokeratin 19, have been tested for use in Electron Microscopy applications. merckmillipore.com
Omics Technologies and Computational Biology
Omics technologies, such as transcriptomics, and computational biology approaches are employed to study the global expression patterns of this compound and identify potential regulatory mechanisms and associations with diseases.
Transcriptomics (e.g., Microarray, RNA-Seq for Gene Expression Profiling)
Transcriptomics, using techniques like microarray and RNA sequencing (RNA-Seq), allows for the comprehensive analysis of gene expression profiles, including the expression levels of the gene encoding this compound (KRT8). These methods provide insights into how KRT8 expression is regulated under different physiological and pathological conditions.
Microarray analysis has been used to examine gene expression profiles and identify differentially expressed genes, including KRT8. researchgate.netnih.gov For example, microarray analysis comparing transcriptomes in a mouse model revealed ectopic expression of this compound and Keratin 18 in cardiomyocytes under certain conditions. researchgate.net
RNA sequencing (RNA-Seq) provides a high-throughput approach to quantify gene expression levels. RNA-Seq technology has been used to compare gene expression patterns between different cell types, such as keratinocytes and fibroblasts, identifying differentially expressed genes. nih.gov Studies have utilized RNA-Seq data to analyze gene expression profiles and identify potential biomarkers. nih.govnih.gov For instance, bioinformatic analysis of expression profiles available online, obtained through methods including microarray and RNA-Seq, has been used to assess differentially expressed genes in the context of pancreatitis and pancreatic adenocarcinoma, finding KRT8 to be upregulated. nih.gov
Quantitative RT-PCR is often used to validate the results obtained from microarray and RNA-Seq experiments, confirming the expression levels of specific genes like KRT8. nih.govoup.com
Data from transcriptomic studies can be analyzed using computational biology methods, such as weighted gene co-expression network analysis (WGCNA), to study changes in co-expression genes and identify modules correlated with disease development. cancerindex.org
Proteomics (e.g., Quantitative Proteomics, Phosphoproteomics, Acetylproteomics for PTM Analysis and Protein Interaction Identification)
Proteomic approaches are essential for the comprehensive study of this compound, allowing for the identification, quantification, and characterization of the protein and its post-translational modifications (PTMs), as well as the identification of interacting partners.
Quantitative proteomics techniques enable the measurement of changes in this compound expression levels under different experimental conditions. These methods often utilize mass spectrometry (MS)-based approaches, including label-free quantification or methods employing stable isotope labeling like SILAC or TMT/iTRAQ. metwarebio.commtoz-biolabs.comnih.gov This allows researchers to determine how this compound abundance is affected by various stimuli, genetic modifications, or disease states. For instance, quantitative proteomics has been used to identify keratin family proteins and keratin-associated proteins in animal fibers, providing insights into fleece traits. agriculturejournals.cz
Phosphoproteomics specifically focuses on identifying and quantifying phosphorylation sites on this compound. Phosphorylation is a critical PTM that can regulate protein localization, interactions, and function. Studies have shown that this compound can undergo serine phosphorylation. nih.gov Quantitative phosphoproteomics, often involving enrichment of phosphopeptides prior to MS analysis, allows for the global analysis of phosphorylation events and can reveal how signaling pathways modulate this compound activity. nih.gov
Acetylproteomics examines the acetylation status of lysine (B10760008) residues on this compound. Acetylation is another important PTM that can influence protein stability, localization, and interactions. Similar to phosphoproteomics, acetylproteomics often requires enrichment strategies to detect low-abundance acetylated peptides and can be coupled with quantitative methods to assess changes in acetylation levels. mtoz-biolabs.com
Proteomic methods, particularly those involving immunoprecipitation coupled with mass spectrometry (IP-MS), are also invaluable for identifying proteins that interact with this compound. creative-proteomics.com By isolating this compound and its binding partners, researchers can map the protein interaction network in which this compound participates. Quantitative proteomic analysis of IP-MS data helps to distinguish true interacting proteins from non-specific binders. creative-proteomics.com These studies are crucial for understanding how this compound functions within cellular complexes and signaling hubs. For example, Keratin 18, which partners with this compound, has been shown to interact with the TNF receptor type 1 (TNFR1)-associated death domain protein (TRADD), suggesting a role for keratins in modulating TNF signaling and apoptosis. rupress.org
Bioinformatics and Systems Biology Approaches for Pathway Analysis and Network Modeling
Bioinformatics and systems biology approaches are essential for interpreting the large datasets generated by proteomic and other high-throughput studies of this compound. These computational methods facilitate the analysis of complex biological networks and the identification of pathways involving this compound.
Pathway analysis utilizes databases and algorithms to map this compound and its interacting partners onto known biological pathways. This helps to contextualize the role of this compound within broader cellular processes, such as signal transduction, cell adhesion, and cytoskeletal organization. reactome.orgreactome.org By analyzing which pathways are enriched for proteins that interact with or are regulated by this compound, researchers can gain insights into its functional implications.
Network modeling involves constructing graphical representations of the interactions between this compound and other cellular components, including proteins, genes, and signaling molecules. reactome.orgnih.govnih.gov These models can be built using data from proteomic studies (e.g., protein-protein interaction data) and other sources. Network analysis can identify key nodes or modules within the network that are particularly influenced by or interact with this compound, potentially highlighting critical regulatory points or functional hubs. reactome.orgnih.gov Systems biology approaches integrate data from multiple levels (e.g., genomics, transcriptomics, proteomics) to create comprehensive models of biological systems. nih.gov These models can be used to simulate cellular behavior and predict the effects of perturbing this compound expression or function on various pathways and phenotypes. semanticscholar.org For instance, bioinformatics analysis of differentially expressed proteins has been used to construct protein-protein interaction networks to understand the relationships between keratins and fleece traits in goats. agriculturejournals.cz
Functional Assays for Cellular Phenotypes
Functional assays are critical for assessing the biological consequences of altered this compound expression or function on cellular behavior. These assays provide direct evidence of this compound's role in various cellular processes.
Cell Migration and Invasion Assays
Cell migration and invasion assays are used to evaluate the ability of cells to move and infiltrate through a matrix, processes important in development, wound healing, and cancer metastasis. Common methods include wound healing assays (also known as scratch assays) and Transwell invasion assays. nih.govuni-heidelberg.de
In wound healing assays, a "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate into the gap is measured. Changes in this compound expression can significantly impact cell migration rates. For example, studies have shown that knockdown of this compound and Keratin 18 can increase the collective migration and invasiveness of certain cancer cells, with K8/18-deficient cells closing a wound significantly faster than control cells. nih.gov Conversely, in other cell types, K8 knockdown has been observed to reduce cell migration rates. biologists.com
Transwell invasion assays utilize a membrane coated with an extracellular matrix material (such as Matrigel) placed between two chambers. Cells are seeded in the upper chamber, and their ability to migrate through the matrix and the membrane pores to the lower chamber is quantified. nih.govuni-heidelberg.de Research using this assay has demonstrated that this compound depletion can significantly increase cell invasion through Matrigel in some cancer cell lines. nih.gov However, other studies have reported that K8-knockdown cells were less invasive compared to control cells. biologists.com The role of this compound in migration and invasion appears to be context-dependent, varying with cell type and the specific biological setting. Mouse L cells transfected with this compound and 18 showed higher migratory and invasive ability compared to parental cells. pnas.orgresearchgate.net
Cell Viability, Proliferation, and Apoptosis Assays
Cell viability assays determine the number of living cells in a population and can be assessed using methods like metabolic activity assays (e.g., MTT, CCK-8) or dye exclusion assays (e.g., Trypan blue staining). rupress.orgfrontiersin.orgaai.orgresearchgate.netsciencellonline.com Proliferation assays measure the rate of cell division, often by quantifying DNA synthesis (e.g., BrdU incorporation) or using metabolic indicators. aai.orgsciencellonline.com Colony formation assays are another method to assess the long-term proliferative capacity of cells. frontiersin.org Apoptosis assays detect cells undergoing programmed cell death, utilizing markers such as activated caspases or Annexin V binding. rupress.orgfrontiersin.orgaai.orgsciencellonline.com
Studies investigating the role of this compound in these processes have yielded varied results depending on the cellular context. For instance, stable knockdown of this compound and 18 has been shown to have either no effect or even decrease cell viability in certain cancer cells. nih.gov In lung adenocarcinoma cells, KRT8 knockdown inhibited cell proliferation and induced cell apoptosis. frontiersin.org Conversely, this compound and 18 have been shown to protect cells from TNF-induced cell death. rupress.org These findings highlight the complex involvement of this compound in regulating cell survival and death pathways.
Epithelial Barrier Function Assessment (e.g., Permeability Studies)
This compound is a key component of the intermediate filament network in epithelial cells, which is crucial for maintaining tissue integrity and barrier function. Permeability studies are used to assess the integrity of epithelial monolayers by measuring the passage of tracer molecules across the cell layer.
Transepithelial electrical resistance (TEER) measurement is a common method to assess the tightness of epithelial junctions. Higher TEER values indicate a less permeable barrier. Permeability to tracer molecules, such as fluorescently labeled dextrans, is also measured to quantify barrier function. nih.govresearchgate.netplos.orgnih.gov
Q & A
Q. How can this compound research inform studies on viral entry mechanisms (e.g., SARS-CoV-2)?
- Methodological Answer :
- Investigate this compound’s role in ACE2 localization using co-immunoprecipitation and confocal microscopy.
- Compare viral load in wild-type vs. Krt8-deficient organoids via qPCR.
- Apply PICO framework (Population: epithelial cells; Intervention: KRT8 knockdown; Comparison: controls; Outcome: viral entry efficiency) to structure experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
